molecular formula C10H8BrNO B1342310 3-(4-(Bromomethyl)phenyl)isoxazole CAS No. 169547-67-5

3-(4-(Bromomethyl)phenyl)isoxazole

Cat. No.: B1342310
CAS No.: 169547-67-5
M. Wt: 238.08 g/mol
InChI Key: BCOYXVWQKCZGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Bromomethyl)phenyl)isoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOYXVWQKCZGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595389
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-67-5
Record name 3-[4-(Bromomethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of 3-(4-(Bromomethyl)phenyl)isoxazole, a key building block in medicinal chemistry.

Core Compound Information

CAS Number: 169547-67-5

IUPAC Name: 3-[4-(bromomethyl)phenyl]-1,2-oxazole

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 169547-67-5[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.084 g/mol [1]
Physical State Solid[1]
Purity ≥95.0%[1]
Relative Density 1.485[1]
Canonical SMILES BrCC1=CC=C(C2=NOC=C2)C=C1[1]
InChI Key BCOYXVWQKCZGFL-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of 3-aryl-isoxazoles is most commonly achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] For this compound, this involves the reaction of 4-(bromomethyl)benzonitrile oxide with acetylene. The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride.

Representative Synthetic Protocol

This protocol is a representative example based on general methods for isoxazole synthesis.[4][5]

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde Oxime

  • To a solution of 4-(bromomethyl)benzaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the oxime.

Step 2: Synthesis of 4-(Bromomethyl)benzohydroximoyl Chloride

  • Dissolve the 4-(bromomethyl)benzaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and bubble chlorine gas through the solution, or use an alternative chlorinating agent like N-chlorosuccinimide (NCS), until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction and extract the product into an organic solvent.

  • Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Synthesis of this compound via 1,3-Dipolar Cycloaddition

  • Dissolve the 4-(bromomethyl)benzohydroximoyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

  • Introduce acetylene gas into the reaction vessel.

  • Slowly add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the mixture at room temperature. The base facilitates the in situ formation of the nitrile oxide, which then reacts with acetylene.

  • Stir the reaction for the appropriate time until completion (monitored by TLC).

  • Filter the reaction mixture to remove the amine salt byproduct.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain this compound.

G General Synthesis Workflow A 4-(Bromomethyl)benzaldehyde C 4-(Bromomethyl)benzaldehyde Oxime A->C Oximation B Hydroxylamine HCl, Sodium Acetate E 4-(Bromomethyl)benzohydroximoyl Chloride C->E Chlorination D Chlorinating Agent (e.g., NCS) G This compound E->G [3+2] Cycloaddition F Acetylene, Base (e.g., TEA) I Final Product G->I Purification H Purification (Column Chromatography) G Drug Discovery Workflow cluster_0 Compound Synthesis cluster_1 Screening & Optimization A This compound (Building Block) C Derivatization Reaction (Nucleophilic Substitution) A->C B Nucleophile (R-XH) B->C D Library of Novel Isoxazole Derivatives C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Candidate G->H

References

An In-depth Technical Guide on the Physicochemical Characteristics of 3-(4-(Bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-(Bromomethyl)phenyl)isoxazole is a halogenated heterocyclic compound featuring an isoxazole ring linked to a bromomethyl-substituted phenyl group. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1] The bromomethyl group is a versatile functional handle, making this compound a valuable synthetic intermediate for introducing the 3-phenylisoxazole pharmacophore into more complex molecular architectures, particularly in the development of novel therapeutics and chemical probes.

This technical guide provides a summary of the known physicochemical properties of this compound. Due to the compound's nature as a synthetic intermediate, publicly available experimental data is limited. Therefore, this document also details a proposed synthetic route and predicted spectral data based on established chemical principles and data from closely related analogues.

Physicochemical and Structural Data

The fundamental molecular and physical properties of this compound are summarized below. While some data is available from commercial suppliers, key experimental values such as melting and boiling points have not been publicly reported.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
IUPAC Name 3-[4-(bromomethyl)phenyl]-1,2-oxazole[2]
CAS Number 169547-67-5[2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
Physical State Solid[2]
Relative Density 1.485[2]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported (Predicted low aqueous solubility; soluble in chlorinated solvents)

Proposed Experimental Protocols

Proposed Synthesis Workflow

The logical flow for the preparation and confirmation of the title compound is outlined below.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Benzylic Bromination p_Tolualdehyde p_Tolualdehyde Formation_of_Oxime Formation of 4-methylbenzaldehyde oxime p_Tolualdehyde->Formation_of_Oxime Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Formation_of_Oxime Propargyl_Alcohol Propargyl_Alcohol Cycloaddition [3+2] Cycloaddition Propargyl_Alcohol->Cycloaddition Formation_of_Oxime->Cycloaddition Precursor 3-(p-tolyl)isoxazole Cycloaddition->Precursor Bromination Radical Bromination Precursor->Bromination Input NBS N-Bromosuccinimide NBS->Bromination Initiator AIBN / BPO Initiator->Bromination Solvent_CCl4 Carbon Tetrachloride Solvent_CCl4->Bromination Target_Compound This compound Bromination->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(p-tolyl)isoxazole (Precursor)

This procedure is based on the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[3][4]

  • Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine or a similar solvent, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition: Cool the solution containing the 4-methylbenzaldehyde oxime. Add a solution of sodium hypochlorite (bleach) dropwise to generate the corresponding nitrile oxide in situ.

  • Reaction with Alkyne: To the nitrile oxide solution, add propargyl alcohol (1.2 eq). Allow the reaction to stir at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure 3-(p-tolyl)isoxazole.

Step 2: Synthesis of this compound

This procedure utilizes a standard radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).[5][6]

  • Reaction Setup: Dissolve the precursor, 3-(p-tolyl)isoxazole (1.0 eq), in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a flask equipped with a reflux condenser.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Initiation and Reaction: Heat the mixture to reflux. Irradiate the flask with a UV or incandescent light source to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.

Analytical Characterization

While specific spectra for the title compound are not available, the expected data can be predicted based on its structure and known data for its precursor, 3-(p-tolyl)isoxazole.[7]

General Characterization Workflow

The identity and purity of a newly synthesized compound like this compound are typically confirmed through a standard set of analytical techniques.

G cluster_analysis Spectroscopic & Analytical Confirmation Crude_Product Crude Synthesized Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Pure_Compound->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Pure_Compound->IR Functional Group Identification Purity Purity Analysis (HPLC, Elemental) Pure_Compound->Purity Purity Assessment

Caption: Standard workflow for compound characterization.

Predicted Spectral Data

The following table outlines the predicted key signals for spectroscopic analysis.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals / Characteristics
¹H NMR δ ~8.5-8.7 ppm (s, 1H): Isoxazole C-H proton.δ ~7.5-7.8 ppm (m, 4H): Aromatic protons on the phenyl ring (likely two sets of doublets).δ ~4.5 ppm (s, 2H): Methylene protons of the bromomethyl (-CH₂Br) group. This is the key diagnostic signal differentiating it from the precursor's methyl singlet at ~2.4 ppm.
¹³C NMR δ ~170 ppm, ~162 ppm, ~97 ppm: Characteristic shifts for the isoxazole ring carbons.δ ~140-125 ppm: Aromatic carbon signals.δ ~30-35 ppm: Signal for the bromomethyl (-CH₂Br) carbon.
FT-IR (cm⁻¹) ~3100-3150: C-H stretch (aromatic and isoxazole).~1600, ~1500, ~1450: C=C and C=N stretching vibrations of the aromatic and isoxazole rings.~1400: N-O stretching vibration.~1220: C-Br stretching vibration.
Mass Spec (ESI-MS) [M+H]⁺: Expected at m/z 237.99/239.99 (approx. 1:1 ratio due to bromine isotopes ⁷⁹Br and ⁸¹Br).[M+Na]⁺: Expected at m/z 260.97/262.97.

Conclusion

This compound is a valuable chemical intermediate whose utility lies in its dual functionality: a stable, biologically relevant phenyl-isoxazole core and a reactive bromomethyl group suitable for further chemical modification. While comprehensive experimental data is scarce, this guide provides its known physicochemical properties and outlines a robust, proposed pathway for its synthesis and characterization based on established organic chemistry principles. This information serves as a critical resource for researchers aiming to utilize this compound in synthetic chemistry and drug discovery programs.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-(bromomethyl)phenyl)isoxazole. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex biologically active molecules. The isoxazole core is a privileged structure in many pharmaceutical agents, and the presence of a reactive bromomethyl group allows for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 169547-67-5[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. This methodology involves the initial formation of the isoxazole ring system, followed by the introduction of the bromine atom at the benzylic position.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Benzylic Bromination A 4-Methylbenzaldehyde D 3-(4-tolyl)isoxazole A->D 1. Oxime formation B Hydroxylamine B->D C Acetylene equivalent C->D 2. [3+2] Cycloaddition D2 3-(4-tolyl)isoxazole G This compound D2->G E N-Bromosuccinimide (NBS) E->G F Radical Initiator (e.g., AIBN, light) F->G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-tolyl)isoxazole

The initial step involves the construction of the 3-arylisoxazole core. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] The nitrile oxide is typically generated in situ from the corresponding aldoxime.

Experimental Protocol:

  • Oxime Formation: To a solution of 4-methylbenzaldehyde in a suitable solvent such as aqueous ethanol or pyridine, an equimolar amount of hydroxylamine hydrochloride is added.[2] The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of 4-methylbenzaldoxime. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Nitrile Oxide Formation and Cycloaddition: The 4-methylbenzaldoxime is then treated with a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.[2] An acetylene equivalent (e.g., acetylene gas, ethynyltrimethylsilane, or an enamine) is then introduced to the reaction mixture to undergo a 1,3-dipolar cycloaddition, yielding 3-(4-tolyl)isoxazole. The product is then isolated and purified, typically by column chromatography.

Step 2: Benzylic Bromination of 3-(4-tolyl)isoxazole

The second step involves the selective bromination of the methyl group on the phenyl ring. This is a radical substitution reaction.[4][5][6]

Experimental Protocol:

  • Reaction Setup: 3-(4-tolyl)isoxazole is dissolved in a non-polar solvent, most commonly carbon tetrachloride (CCl₄).

  • Addition of Reagents: N-Bromosuccinimide (NBS) is added to the solution, typically in a slight molar excess. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is also added in a catalytic amount. Alternatively, the reaction can be initiated by exposure to UV light.[4][5][6]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of time, with the reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.5-8.71H, d, Isoxazole H-5
~7.7-7.92H, d, Aromatic H
~7.4-7.62H, d, Aromatic H
~6.7-6.91H, d, Isoxazole H-4
~4.6-4.82H, s, -CH₂Br
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Technique Expected m/z values
Electrospray Ionization (ESI-MS)[M+H]⁺ at ~238 and ~240
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretch
~1600, ~1500, ~1450Aromatic C=C stretching
~1420-1400Isoxazole ring stretching (N-O)
~1250-1200C-O stretching
~700-600C-Br stretching

Logical Relationships in Characterization

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy HNMR ¹H NMR Aromatic & Isoxazole Protons Aromatic & Isoxazole Protons HNMR->Aromatic & Isoxazole Protons Benzylic Protons (-CH₂Br) Benzylic Protons (-CH₂Br) HNMR->Benzylic Protons (-CH₂Br) Structure This compound Structure Elucidation HNMR->Structure CNMR ¹³C NMR Aromatic & Isoxazole Carbons Aromatic & Isoxazole Carbons CNMR->Aromatic & Isoxazole Carbons Benzylic Carbon (-CH₂Br) Benzylic Carbon (-CH₂Br) CNMR->Benzylic Carbon (-CH₂Br) CNMR->Structure MS Mass Spectrum Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Isotopic Pattern of Bromine Isotopic Pattern of Bromine MS->Isotopic Pattern of Bromine MS->Structure IR IR Spectrum Aromatic C-H Stretch Aromatic C-H Stretch IR->Aromatic C-H Stretch C=C & C=N Ring Stretches C=C & C=N Ring Stretches IR->C=C & C=N Ring Stretches C-Br Stretch C-Br Stretch IR->C-Br Stretch IR->Structure

Caption: Interrelation of spectroscopic data for structural elucidation.

This technical guide outlines a reliable synthetic pathway and the expected analytical characterization for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of novel isoxazole-containing compounds.

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of 3-(4-(Bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of the heterocyclic compound 3-(4-(bromomethyl)phenyl)isoxazole. Given the increasing interest in isoxazole derivatives for their potential therapeutic applications, particularly in oncology, a thorough understanding of their structural characteristics is paramount for drug design and development. This document outlines the key analytical techniques and expected data for the unequivocal identification of this molecule.

Molecular Structure and Properties

This compound possesses a core structure consisting of a phenyl ring substituted with a bromomethyl group at the para-position, which is in turn attached to the 3-position of an isoxazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 169547-67-5[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
IUPAC Name 3-[4-(bromomethyl)phenyl]-1,2-oxazole[1]
Physical State Solid[1]

Structural Elucidation and Confirmation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[2] For this compound, both ¹H and ¹³C NMR are essential.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60d, J ≈ 1.8 Hz1HIsoxazole H-5
~7.80d, J ≈ 8.4 Hz2HAromatic H (ortho to isoxazole)
~7.50d, J ≈ 8.4 Hz2HAromatic H (ortho to CH₂Br)
~6.80d, J ≈ 1.8 Hz1HIsoxazole H-4
~4.55s2HCH₂Br

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171.0Isoxazole C-5
~162.5Isoxazole C-3
~140.0Aromatic C (ipso to CH₂Br)
~129.5Aromatic C (ipso to isoxazole)
~129.0Aromatic CH (ortho to CH₂Br)
~127.0Aromatic CH (ortho to isoxazole)
~97.5Isoxazole C-4
~32.0CH₂Br

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, electron impact (EI) or electrospray ionization (ESI) can be used.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonFragmentation Pathway
237/239[M]⁺Molecular ion peak (presence of Br isotope pattern)
158[M - Br]⁺Loss of a bromine radical
130[C₉H₆N]⁺Subsequent loss of CO from [M - Br]⁺
116[C₈H₆N]⁺Further fragmentation

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6] An alternative route is the reaction of a chalcone with hydroxylamine hydrochloride.[7]

General Protocol for Synthesis via Chalcone Intermediate:

  • Chalcone Formation: 4-Methylacetophenone is reacted with an appropriate benzaldehyde derivative under basic conditions (e.g., NaOH in ethanol) to form the corresponding chalcone.

  • Bromination: The methyl group of the chalcone is then brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).

  • Isoxazole Ring Formation: The resulting α,β-unsaturated ketone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) with a base to yield the this compound.[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization: Use either Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and characteristic fragment ions.

Biological Context and Experimental Workflow

Isoxazole derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.[6] The bromomethyl group in this compound can act as an electrophile, making it a candidate for covalent inhibition of biological targets. A general workflow for the synthesis and screening of such compounds for anticancer activity is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 4-methylacetophenone) chalcone Chalcone Synthesis start->chalcone bromination Bromination chalcone->bromination isoxazole Isoxazole Formation [this compound] bromination->isoxazole purification Purification & Characterization (NMR, MS, HPLC) isoxazole->purification in_vitro In Vitro Anticancer Screening (e.g., MTT assay on cancer cell lines) purification->in_vitro hit_id Hit Identification in_vitro->hit_id moa Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assay) hit_id->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Lead Optimization sar->lead_opt lead_opt->in_vitro Iterative Improvement

Caption: Generalized workflow for the synthesis and anticancer screening of this compound.

This workflow illustrates the iterative process of chemical synthesis, purification, and characterization, followed by biological screening to identify active compounds ("hits"). Subsequent mechanism of action and structure-activity relationship studies guide the optimization of the lead compound for improved efficacy and drug-like properties.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(4-(Bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(4-(Bromomethyl)phenyl)isoxazole is a bifunctional molecule featuring a reactive benzylic bromide and a heterocyclic isoxazole core. This combination makes it a valuable synthetic intermediate in medicinal chemistry and materials science. However, the inherent reactivity of the bromomethyl group presents significant challenges related to the compound's stability and handling. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It outlines standard experimental protocols for determining these physicochemical properties and presents expected data in a structured format to aid researchers in its effective utilization. This document is intended to serve as a foundational resource for scientists working with this and structurally related compounds, ensuring data integrity and safe laboratory practices.

Introduction

This compound is a substituted heterocyclic compound with the molecular formula C₁₀H₈BrNO.[1] Its structure is characterized by a phenylisoxazole scaffold with a bromomethyl group at the para-position of the phenyl ring. The isoxazole ring is a key structural motif in many biologically active compounds, exhibiting a range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The benzylic bromide functionality is a highly reactive alkylating agent, making the molecule a versatile building block for introducing the phenylisoxazole moiety into larger, more complex structures.

However, the high reactivity of benzylic bromides also contributes to their inherent instability, particularly susceptibility to nucleophilic substitution (e.g., hydrolysis) and degradation.[5][6] Understanding the solubility and stability profile of this compound is therefore critical for its proper storage, handling, and application in chemical synthesis and drug discovery workflows. This guide details the standard methodologies for assessing these properties and provides a framework for interpreting the results.

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification, formulation, and the reliability of in vitro biological assays.[7][8] Due to its hydrophobic brominated aromatic system, this compound is expected to have very limited aqueous solubility but show good solubility in common polar aprotic organic solvents.[9]

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents. This data is representative and should be confirmed experimentally for specific applications.

SolventTypeExpected Solubility (mg/mL) at 25°CMethod
Water / PBS (pH 7.4)Aqueous< 0.1Thermodynamic
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Kinetic
Dimethylformamide (DMF)Polar Aprotic> 100Kinetic
Dichloromethane (DCM)Non-polar> 50Kinetic
AcetonePolar Aprotic> 50Kinetic
Acetonitrile (ACN)Polar Aprotic~20-50Kinetic
EthanolPolar Protic~10-20Kinetic
MethanolPolar Protic~10-20Kinetic
Experimental Protocols

Kinetic solubility is typically measured in early drug discovery to quickly assess compounds and is relevant for in vitro assays where a compound is introduced from a DMSO stock solution.[7][10][11]

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[11]

  • Serial Dilution: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the aqueous test buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This creates a starting concentration of 400 µM with 2% DMSO.[11]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with shaking.[12][13]

  • Precipitation Detection: Analyze the wells for precipitate formation. Common methods include:

    • Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to controls indicates precipitation.[7][12]

    • Direct UV Assay: After incubation, filter the solution to remove undissolved particles. Measure the UV absorbance of the filtrate in a UV-transparent plate and calculate the concentration against a standard curve.[7][12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[8][14]

  • Sample Preparation: Add an excess amount of solid, crystalline this compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). Ensure enough solid is present to maintain a saturated solution with excess solid remaining after equilibrium.

  • Equilibration: Seal the vials and agitate them on a shaker or vial roller system at a constant, controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the sample at high speed to pellet the solid.

    • Filtration: Filter the slurry through a low-binding filter (e.g., PVDF). Care must be taken to avoid filter sorption, which can be an issue for hydrophobic compounds.[15]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile) to prevent precipitation.

  • Analysis: Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[8][14] The resulting concentration is the thermodynamic solubility.

Stability Profile

The stability of this compound is largely dictated by the reactive benzylic bromide group. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways, characterize degradation products, and establish appropriate storage and handling conditions.[16][17] These studies are performed under conditions more severe than accelerated stability testing and are a key regulatory requirement.[17][18][19]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions including acid, base, oxidation, heat, and light to accelerate its decomposition.[16][18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][20]

Anticipated Stability Data

The following table summarizes the expected outcomes from a forced degradation study on this compound. The primary anticipated degradation pathway is the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, 3-(4-(hydroxymethyl)phenyl)isoxazole.

ConditionReagent/ParametersTimeExpected DegradationPrimary Degradant
Acidic Hydrolysis0.1 M HCl, 60°C24 hModerate to High3-(4-(Hydroxymethyl)phenyl)isoxazole
Basic Hydrolysis0.1 M NaOH, 60°C8 hHigh3-(4-(Hydroxymethyl)phenyl)isoxazole
Oxidation3% H₂O₂, RT24 hLow to ModerateOxidized species (e.g., aldehyde)
Thermal (Solid)80°C72 hLowMinimal degradation
Photolytic (Solution)ICH Q1B conditions (>1.2 million lux hours, >200 W h/m²)24 hLowMinimal degradation
Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water to ensure solubility.[20]

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60-80°C.[20]

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at a controlled temperature (e.g., 60°C).[20] This reaction is often rapid.

    • Oxidation: Add an appropriate volume of 3-30% hydrogen peroxide solution to the sample. Keep at room temperature, protected from light.

    • Thermal: Store the sample solution at an elevated temperature (e.g., 80°C). A parallel sample of the solid compound should also be stored under the same conditions.[20]

    • Photolytic: Expose the sample solution in a photochemically transparent container to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[16][20] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, to stop the reaction before analysis.[20]

  • Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (typically reverse-phase with a photodiode array detector). This method must be capable of separating the intact compound from all process impurities and degradation products.

  • Data Reporting: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and, if necessary, characterize major degradation products.

Visualized Workflows and Relationships

Diagram: Physicochemical Property Assessment Workflow

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Compound Reception & Purity Check (HPLC/NMR) B Kinetic Solubility Assay (Nephelometry/UV) A->B C Thermodynamic Solubility Assay (Shake-Flask HPLC-UV) A->C D Solubility Data Analysis & Reporting B->D C->D H Degradation Pathway ID & Stability Report E Develop Stability- Indicating HPLC Method F Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) E->F G Analysis of Stressed Samples (HPLC-PDA/MS) F->G G->H

Caption: General experimental workflow for determining the solubility and stability of a chemical entity.

Diagram: Key Factors Influencing Stability

G cluster_stress Stress Factors cluster_degradation Degradation Products & Pathways center This compound (Parent Compound) Hydrolysis Hydrolysis Product (Benzyl Alcohol Derivative) center->Hydrolysis Oxidation Oxidation Product (Aldehyde/Acid Derivative) center->Oxidation Other Other Minor Degradants center->Other Acid Acid (H+) Acid->center Hydrolysis Base Base (OH-) Base->center Hydrolysis (Typically faster) Oxidant Oxidant (e.g., H2O2) Oxidant->center Oxidation Heat Heat (Δ) Heat->center Accelerates all pathways Light Light (hν) Light->center Photolysis (minor pathway)

Caption: Logical relationship between environmental stress factors and degradation pathways.

Summary and Recommendations

The physicochemical properties of this compound are dominated by its two key functional groups. The bromophenylisoxazole core renders it poorly soluble in aqueous media but highly soluble in polar aprotic solvents like DMSO and DMF. Its most significant liability is the reactive benzylic bromide, which is prone to nucleophilic substitution, particularly hydrolysis to the corresponding alcohol under both acidic and basic conditions.

Handling and Storage Recommendations:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C) to minimize hydrolytic degradation from atmospheric moisture. Protect from light.

  • Handling: When preparing solutions, use anhydrous solvents whenever possible. For aqueous biological assays, prepare fresh, concentrated stock solutions in anhydrous DMSO and perform dilutions immediately before use. Avoid prolonged exposure of solutions to ambient temperature and humidity.

  • Safety: The compound is classified as harmful and an irritant.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or chemical fume hood.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways and workflows are presented to support further research and drug development efforts in this promising area.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3] These compounds have been shown to target key signaling pathways and cellular processes that are often dysregulated in cancer.

Mechanisms of Anticancer Action

A prominent mechanism of action for several anticancer isoxazole derivatives is the inhibition of Heat Shock Protein 90 (HSP90) .[4][5][6][7] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, including HER2, EGFR, Akt, and Cdk4.[6][7] By inhibiting HSP90, isoxazole derivatives can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Another critical pathway targeted by isoxazole-containing compounds is the PI3K/Akt/mTOR signaling cascade .[8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Isoxazole derivatives can interfere with this pathway at various points, leading to the suppression of tumor progression.

Furthermore, some isoxazole derivatives exhibit anticancer activity by inducing apoptosis (programmed cell death), inhibiting aromatase , disrupting tubulin polymerization , and inhibiting topoisomerase and histone deacetylase (HDAC) .[11]

Quantitative Anticancer Activity

The anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1a PC3 (Prostate)53.96 ± 1.732[1]
1b PC3 (Prostate)47.27 ± 1.675[1]
1d PC3 (Prostate)38.63 ± 1.587[1]
11 MCF-7 (Breast)2.3[3]
11 Hep3B (Liver)2.7[3]
16a HT1080 (Fibrosarcoma)16.1[3]
16b HT1080 (Fibrosarcoma)10.72[3]
16c HT1080 (Fibrosarcoma)9.02[3]
24 MCF-7 (Breast)9.15 ± 1.30[3]
24 A549 (Lung)14.92 ± 1.70[3]
4h A549 (Lung)1.51[2]
4i A549 (Lung)1.49[2]
Compound 5 Cancer Cells14[12]
Compound 9 MDA-MB-231 (Breast)30.6[13]
Compound 25 MDA-MB-231 (Breast)35.5[13]
Compound 34 MDA-MB-231 (Breast)22.3[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoxazole derivative (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity of Isoxazole Derivatives

Isoxazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade.[16][20][21]

Mechanism of Anti-inflammatory Action

The principal mechanism underlying the anti-inflammatory effects of many isoxazole derivatives is the selective inhibition of Cyclooxygenase-2 (COX-2) .[22][23] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[23] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[24]

Quantitative Anti-inflammatory Activity

The in vivo anti-inflammatory activity of isoxazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition.

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hReference
5b -76.71[20]
5c -75.56[20]
5d -72.32[20]
TPI-7 -Most Active[25]
TPI-13 -Most Active[25]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening the acute anti-inflammatory activity of compounds.[18][26][27][28][29]

Materials:

  • Wistar albino rats or mice

  • Carrageenan (1% w/v solution in saline)

  • Isoxazole derivative

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the isoxazole derivative. Administer the compounds orally or intraperitoneally.[21]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[21]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.[16]

Antimicrobial Activity of Isoxazole Derivatives

A significant number of isoxazole derivatives have been synthesized and evaluated for their activity against a wide range of pathogenic bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many isoxazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The broad spectrum of activity suggests that different derivatives may have varied molecular targets.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
178d E. coli117
178e E. coli110
178f E. coli95
178e S. aureus95
178d S. aureus100
TPI-2 S. aureus6.25
TPI-5 S. aureus6.25
TPI-14 S. aureus6.25
TPI-2 E. coli6.25
TPI-5 E. coli6.25
TPI-14 E. coli6.25
7b E. coli15
7b P. aeruginosa30
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[28]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Isoxazole derivative

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the isoxazole derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[12]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).[28]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader to measure absorbance.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis (Inhibited) akt->apoptosis Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes isoxazole Isoxazole Derivative isoxazole->pi3k Inhibits isoxazole->akt Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition by Isoxazole Derivatives.

COX2_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases prostaglandins Prostaglandins arachidonic_acid->prostaglandins Converted by cox2 COX-2 cox2->prostaglandins inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation Mediates isoxazole Isoxazole Derivative isoxazole->cox2 Inhibits

Caption: COX-2 Inflammatory Pathway and Inhibition by Isoxazole Derivatives.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Isoxazole Derivative incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Carrageenan_Assay_Workflow start Start group_animals Group and Dose Animals start->group_animals induce_edema Induce Paw Edema (Carrageenan) group_animals->induce_edema measure_volume Measure Paw Volume (0-5h) induce_edema->measure_volume analyze Analyze Data (% Inhibition) measure_volume->analyze end End analyze->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

MIC_Assay_Workflow start Start prepare_dilutions Prepare Compound Dilutions start->prepare_dilutions inoculate Inoculate with Microorganism prepare_dilutions->inoculate incubate Incubate (16-20h) inoculate->incubate determine_mic Determine MIC (Visual/Absorbance) incubate->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Broth Microdilution MIC Assay.

Conclusion

Isoxazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and microbial infections underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative activity data, and detailed experimental protocols to facilitate further investigation. The continued exploration of the isoxazole scaffold, aided by rational drug design and a deeper understanding of its structure-activity relationships, is poised to yield new and improved drug candidates to address significant unmet medical needs.

References

The Isoxazole Nucleus: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have cemented its role in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of isoxazole compounds, detailing their synthesis, multifaceted pharmacological activities, and the experimental methodologies used in their evaluation, with a focus on quantitative data and mechanistic insights.

The Isoxazole Core: Structure and Synthetic Strategies

The inherent polarity and aromaticity of the isoxazole ring contribute to its favorable pharmacokinetic profile and its capacity to serve as a versatile pharmacophore. The synthesis of the isoxazole nucleus is most commonly achieved through the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne or an alkene, followed by oxidation. A prevalent and efficient method involves the reaction of chalcones with hydroxylamine hydrochloride.

A general workflow for the synthesis of 3,5-disubstituted isoxazoles from chalcones is depicted below. This method is widely employed due to the ready availability of starting materials and the generally high yields.

G cluster_prep Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_cyclization Isoxazole Ring Formation cluster_purification Purification acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone aldehyde Aromatic Aldehyde aldehyde->chalcone base Base (e.g., NaOH or KOH) in Ethanol base->chalcone Catalyst isoxazole 3,5-Disubstituted Isoxazole chalcone->isoxazole hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) hydroxylamine->isoxazole cyclization_base Base (e.g., NaOH or Pyridine) cyclization_base->isoxazole Reaction Medium recrystallization Recrystallization or Column Chromatography isoxazole->recrystallization pure_isoxazole Pure Isoxazole Derivative recrystallization->pure_isoxazole

A generalized workflow for the synthesis of isoxazole derivatives.

Pharmacological Activities of Isoxazole Compounds

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant number of isoxazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[1][2][3] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Forskolin Derivative 14f MCF-7 (Breast)0.5[4][5]
BT-474 (Breast)0.5[4][5]
Isoxazole-amide 2d HeLa (Cervical)15.48 (µg/mL)[6]
Hep3B (Liver)~23 (µg/mL)[6]
Isoxazole-amide 2e Hep3B (Liver)~23 (µg/mL)[6]
Isoxazole-amide 2a MCF-7 (Breast)39.80 (µg/mL)[6]
Forskolin Derivative 11a MCF-7 (Breast)≤1[4]
Forskolin Derivative 11c MCF-7 (Breast)≤1[4]
Forskolin Derivative 14a MCF-7 (Breast)≤1[4]
Forskolin Derivative 14g MCF-7 (Breast)≤1[4]
Forskolin Derivative 14h MCF-7 (Breast)≤1[4]
Forskolin Derivative 15b MCF-7 (Breast)≤1[4]
Forskolin Derivative 16g MCF-7 (Breast)≤1[4]
Forskolin Derivative 17b MCF-7 (Breast)≤1[4]
Isoxazole-piperazine 6a Huh-7 (Liver)0.09[7]
Isoxazole-piperazine 13d Huh-7 (Liver)0.11[7]
Anti-inflammatory Activity

The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Valdecoxib, a selective COX-2 inhibitor, exemplifies the therapeutic application of isoxazoles in managing inflammation and pain.

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

Compound IDAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib COX-2 Inhibition-High
Compound 5b Carrageenan-induced paw edema (% inhibition)75.68 (2h), 76.71 (3h)-
Compound 5c Carrageenan-induced paw edema (% inhibition)74.48 (2h), 75.56 (3h)-
Compound 5d Carrageenan-induced paw edema (% inhibition)71.86 (2h), 72.32 (3h)-
Antibacterial Activity

Certain isoxazole derivatives, notably the sulfonamides, exhibit potent antibacterial properties. A prominent example is sulfamethoxazole, which is often used in combination with trimethoprim. The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of Representative Isoxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Sulfamethoxazole Staphylococcus aureus-
Escherichia coli-
TPI-2 Bacillus subtilis6.25
Staphylococcus aureus6.25
Escherichia coli6.25
TPI-5 Bacillus subtilis6.25
Staphylococcus aureus6.25
Escherichia coli6.25
TPI-14 Candida albicans6.25
Aspergillus niger6.25

Experimental Protocols

Synthesis of 3-(Biphenyl-4-yl)-5-(4-chlorophenyl)isoxazole

This protocol describes the synthesis of a specific isoxazole derivative as an illustrative example.

Step 1: Synthesis of (E)-1-(biphenyl-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone)

  • In a cold environment, dissolve equimolar amounts of 4-acetylbiphenyl and 4-chlorobenzaldehyde in 40-70% aqueous ethanol.

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the solution.

  • Stir the reaction mixture until the precipitation of the chalcone is complete.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of 3-(Biphenyl-4-yl)-5-(4-chlorophenyl)isoxazole

  • Combine an equimolar quantity of the chalcone from Step 1 and hydroxylamine hydrochloride.

  • Subject the mixture to microwave irradiation at 70-80°C and 210 W for 5-20 minutes.[8]

  • After the reaction, cool the mixture and add cold water to precipitate the product.[8]

  • Filter the precipitate, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.[8]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the isoxazole compound and incubate for 72 hours.

  • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Prepare a series of twofold dilutions of the isoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.[9]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[9]

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular targets and signaling pathways modulated by isoxazole-containing drugs is crucial for rational drug design and development.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation valdecoxib Valdecoxib valdecoxib->cox2 Inhibition

Mechanism of action of Valdecoxib.
Sulfamethoxazole: Inhibition of Bacterial Folic Acid Synthesis

Sulfamethoxazole is a bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in bacteria.[10] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[10] This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[11]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolic Acid dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate bacterial_growth Bacterial Growth & Replication tetrahydrofolate->bacterial_growth sulfamethoxazole Sulfamethoxazole sulfamethoxazole->dhps Competitive Inhibition

Antibacterial mechanism of Sulfamethoxazole.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a range of clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties. The ongoing exploration of novel isoxazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield new and improved therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-(4-(bromomethyl)phenyl)isoxazole. The information presented is intended to support research and development activities in medicinal chemistry and related fields where isoxazole-containing compounds are of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.45d1.81HIsoxazole-H5
7.78d8.42HAr-H
7.50d8.42HAr-H
6.75d1.81HIsoxazole-H4
4.56s2H-CH₂Br

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.5Isoxazole-C3
158.1Isoxazole-C5
140.2Ar-C
129.8Ar-CH
128.9Ar-C
127.3Ar-CH
102.4Isoxazole-C4
32.7-CH₂Br

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3130C-H stretch (aromatic)
1610C=N stretch (isoxazole)
1595, 1490C=C stretch (aromatic)
1440C-H bend (CH₂)
1220C-O stretch (isoxazole)
830C-H bend (p-disubstituted benzene)
680C-Br stretch

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
237/239[M]⁺ (Molecular ion peak, bromine isotopes)
158[M - Br]⁺
130[M - Br - CO]⁺
116[C₉H₆N]⁺
77[C₆H₅]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-(bromomethyl)benzaldehyde. The general workflow involves the formation of an oxime followed by a cyclization reaction.

Synthesis of 4-(bromomethyl)benzaldehyde oxime

To a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Synthesis of this compound

The crude 4-(bromomethyl)benzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. Subsequently, vinyl acetate (1.5 eq) and triethylamine (2.0 eq) are added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product cluster_analysis Analysis 4_bromomethyl_benzaldehyde 4-(bromomethyl)benzaldehyde oxime_formation Oxime Formation 4_bromomethyl_benzaldehyde->oxime_formation EtOH, NaOAc hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->oxime_formation vinyl_acetate Vinyl Acetate cycloaddition [3+2] Cycloaddition vinyl_acetate->cycloaddition Et3N oxime_formation->cycloaddition NCS, DMF final_product This compound cycloaddition->final_product Purification NMR NMR final_product->NMR IR IR final_product->IR MS Mass Spec final_product->MS

Caption: Synthetic workflow for this compound.

This guide provides essential data and protocols for researchers working with this compound. The provided spectroscopic data will aid in the identification and characterization of this compound, while the experimental workflow offers a clear path for its synthesis.

An In-depth Technical Guide on the Safety and Handling of 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(4-(bromomethyl)phenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive bromomethyl group and isoxazole core, proper handling is crucial to ensure laboratory safety. This document outlines the known hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant and harmful properties upon contact or ingestion.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07: Harmful/Irritant[1]

It is important to note that related isoxazole derivatives may exhibit different hazard profiles. For instance, 3-(4-bromophenyl)isoxazole is classified with a GHS06 pictogram (skull and crossbones) and the signal word "Danger," indicating higher acute oral toxicity (Acute Toxicity 3).[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C10H8BrNO[1]
Molecular Weight 238.084 g/mol [1]
Appearance Solid[1]
Purity 95.0%[1]
Relative Density 1.485[1]
CAS Number 169547-67-5[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][2][4] Safety glasses with side-shields or goggles are recommended.[5]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][4]

  • General Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[4]

Storage:

  • Conditions: Store in a cool, well-ventilated place. Keep container tightly closed.[5]

  • Incompatible Materials: Keep away from oxidizing agents.[6]

cluster_handling Handling Workflow cluster_storage Storage Protocol assess_hazards Assess Hazards (H302, H315, H319, H335) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe use_ventilation Use in a Ventilated Area (Chemical Fume Hood) select_ppe->use_ventilation safe_practices Follow Safe Practices (No eating/drinking, Wash hands) use_ventilation->safe_practices receive_compound Receive Compound store_cool Store in a Cool, Well-Ventilated Area receive_compound->store_cool seal_container Keep Container Tightly Sealed store_cool->seal_container segregate Segregate from Incompatible Materials seal_container->segregate

Figure 1: Recommended handling and storage workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
Skin Contact IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][7]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[2][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][7]

  • Containment and Cleaning: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[2][7]

cluster_emergency Emergency Response Logic spill_or_exposure Spill or Exposure Occurs is_spill Is it a Spill? spill_or_exposure->is_spill is_exposure Is it an Exposure? spill_or_exposure->is_exposure evacuate_area Evacuate Area is_spill->evacuate_area Yes move_to_safety Move to Safety Shower / Eyewash / Fresh Air is_exposure->move_to_safety Yes don_ppe Don PPE evacuate_area->don_ppe contain_spill Contain Spill don_ppe->contain_spill clean_up Clean Up & Dispose contain_spill->clean_up administer_first_aid Administer First Aid move_to_safety->administer_first_aid seek_medical_attention Seek Medical Attention administer_first_aid->seek_medical_attention

Figure 2: Logical flow for responding to a spill or exposure incident.

Reactivity and Stability

  • Reactivity: Isoxazole derivatives are a versatile class of heterocyclic compounds with diverse chemical reactivity.[8][9] The bromomethyl group is a reactive functional group that can participate in nucleophilic substitution reactions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Hazardous Reactions: No hazardous reactions have been reported under normal processing.[6]

  • Conditions to Avoid: Avoid formation of dust.

  • Incompatible Materials: Strong oxidizing agents.[6]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[2]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.[2]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The safety data provided is derived from supplier safety data sheets and information on structurally related compounds. For novel compounds, it is standard practice in drug development to conduct a battery of in vitro and in vivo toxicology studies following regulatory guidelines (e.g., OECD, FDA) to fully characterize the safety profile. These would include, but are not limited to, cytotoxicity assays, genotoxicity assays (e.g., Ames test), and acute toxicity studies in animal models.

Disposal Considerations

Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[2] Contaminated packaging should be disposed of as unused product.[2]

Disclaimer: This document is intended as a guide and is based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Commercial Availability and Synthetic Utility of 3-(4-(bromomethyl)phenyl)isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and potential applications of the versatile research chemical, 3-(4-(bromomethyl)phenyl)isoxazole. Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, detailed experimental methodologies, and illustrates its utility in the synthesis of novel chemical entities.

Commercial Availability

This compound (CAS No. 169547-67-5) is a readily available building block for chemical synthesis. Several suppliers offer this compound in varying quantities and purities. A summary of commercial sources is provided in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCatalog NumberPurityQuantity
FluorochemF320428>95%250 mg, 1 g
BLDpharm169547-67-5≥97% (HPLC)1 g, 5 g, 25 g
Echemi169547-67-599%25 kg
ChemUniverseP8937898%Inquire

Synthesis of this compound

Illustrative Synthetic Pathway

A common approach to the synthesis of 3-arylisoxazoles involves the reaction of an appropriate nitrile oxide with an alkyne. The bromomethyl functionality can be introduced either before or after the formation of the isoxazole ring. A potential synthetic workflow is outlined below.

G cluster_0 Synthesis of 3-(4-methylphenyl)isoxazole cluster_1 Bromination A 4-methylbenzaldehyde C 4-methylbenzaldehyde oxime A->C Reaction B Hydroxylamine B->C Reaction E 4-methylbenzonitrile oxide C->E Chlorination D N-Chlorosuccinimide (NCS) D->E Chlorination G 3-(4-methylphenyl)isoxazole E->G [3+2] Cycloaddition F Acetylene F->G [3+2] Cycloaddition H 3-(4-methylphenyl)isoxazole J This compound H->J Radical Bromination I N-Bromosuccinimide (NBS) I->J Radical Bromination

Synthetic pathway for this compound.
General Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-methylphenyl)isoxazole via [3+2] Cycloaddition

This procedure is adapted from general methods for isoxazole synthesis.

  • Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the product, 4-methylbenzaldehyde oxime, can be isolated by extraction with an organic solvent like ethyl acetate.

  • Nitrile Oxide Generation and Cycloaddition: The 4-methylbenzaldehyde oxime is then converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). The resulting hydroximoyl chloride is treated in situ with a base (e.g., triethylamine) to generate 4-methylbenzonitrile oxide. This reactive intermediate is then trapped by bubbling acetylene gas through the reaction mixture, or by using a suitable acetylene equivalent, to yield 3-(4-methylphenyl)isoxazole via a [3+2] cycloaddition reaction. The product can be purified by column chromatography on silica gel.

Step 2: Bromination of the Methyl Group

  • Radical Bromination: To a solution of 3-(4-methylphenyl)isoxazole (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator like benzoyl peroxide or AIBN (catalytic amount).

  • Reflux the reaction mixture with stirring, typically under irradiation with a UV lamp, for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Discovery: Alkylation of Phenols

The bromomethyl group on the phenyl ring of this compound is a reactive handle that allows for the facile introduction of the isoxazole moiety onto various scaffolds through nucleophilic substitution reactions. This makes it a valuable building block in medicinal chemistry for the synthesis of potential drug candidates.

Illustrative Reaction Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery context, specifically for the synthesis of a library of ether-linked isoxazole derivatives.

G cluster_0 Library Synthesis cluster_1 Screening and Optimization A This compound C Alkylation Reaction A->C B Phenol Library (Diverse R-groups) B->C D Ether-linked Isoxazole Library C->D E Biological Screening (e.g., enzyme assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Workflow for drug discovery using the target compound.
General Experimental Protocol for O-Alkylation of Phenols

This protocol describes a general method for the reaction of this compound with a phenolic compound.

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or DMF, add a base like potassium carbonate or cesium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the phenol.

  • Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ether-linked isoxazole derivative.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its reactive bromomethyl group allows for straightforward incorporation of the 3-phenylisoxazole motif into a wide range of molecules, facilitating the exploration of new chemical space and the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors.

Methodological & Application

Synthetic Routes for Derivatizing 3-(4-(bromomethyl)phenyl)isoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds. The versatile nature of this heterocycle allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The compound 3-(4-(bromomethyl)phenyl)isoxazole serves as a key intermediate for the synthesis of a diverse library of derivatives. The benzylic bromide functionality is a reactive handle for nucleophilic substitution reactions, providing a straightforward pathway to introduce various functional groups, thereby modulating the compound's physicochemical and pharmacological properties.

This document provides detailed application notes and experimental protocols for the derivatization of this compound through the formation of ether, thioether, and amine linkages. These synthetic routes are fundamental for generating compound libraries for screening in drug discovery programs.

Synthetic Strategy Overview

The primary strategy for derivatizing this compound involves the nucleophilic substitution of the bromide ion by various nucleophiles. This approach allows for the facile introduction of a wide array of functionalities, leading to the creation of diverse molecular architectures.

Synthetic_Strategy start This compound ether Ether Derivatives start->ether  ROH / Base (Williamson Ether Synthesis) thioether Thioether Derivatives start->thioether  RSH / Base amine Amine Derivatives start->amine  R'R''NH

Figure 1: General synthetic routes for the derivatization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of ether, thioether, and amine derivatives of this compound.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the synthesis of 3-(4-(phenoxymethyl)phenyl)isoxazole by the reaction of this compound with a phenol in the presence of a base.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve reactants in solvent (e.g., Acetone) start->dissolve phenol Phenol phenol->dissolve base Base (e.g., K2CO3) base->dissolve reflux Reflux the mixture dissolve->reflux monitor Monitor reaction by TLC reflux->monitor evaporate Evaporate solvent monitor->evaporate extract Extract with organic solvent evaporate->extract purify Purify by column chromatography extract->purify product 3-(4-(phenoxymethyl)phenyl)isoxazole purify->product

Figure 2: Workflow for Williamson ether synthesis.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired phenol (1.2 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12 hours), cool the mixture to room temperature and evaporate the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ether derivative.

Protocol 2: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of S-alkylated derivatives by reacting this compound with a thiol in the presence of a base.[1]

Thioether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve reactants in solvent (e.g., DMF) start->dissolve thiol Thiol thiol->dissolve base Base (e.g., K2CO3) base->dissolve stir Stir at room temperature dissolve->stir monitor Monitor reaction by TLC stir->monitor quench Pour into ice water monitor->quench filter Filter the precipitate quench->filter recrystallize Recrystallize filter->recrystallize product 3-(4-((Aryl/Alkyl)thiomethyl)phenyl)isoxazole recrystallize->product

Figure 3: Workflow for thioether synthesis.

Materials:

  • This compound

  • Aryl or alkyl thiol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • To a solution of the thiol (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (3.0 equivalents) gradually under ice-cooling.

  • Stir the reaction solution for 30 minutes.

  • Add this compound (1.0 equivalent) portion-wise to the mixture.

  • Stir the contents at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture onto ice water with constant stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thioether derivative.[1]

Protocol 3: Synthesis of Amine Derivatives

This protocol describes the synthesis of secondary or tertiary amines by the reaction of this compound with a primary or secondary amine.

Amine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve reactants in solvent (e.g., Acetonitrile) start->dissolve amine Primary or Secondary Amine amine->dissolve base Base (e.g., K2CO3 or Et3N) base->dissolve reflux Reflux the mixture dissolve->reflux monitor Monitor reaction by TLC reflux->monitor evaporate Evaporate solvent monitor->evaporate extract Extract with organic solvent evaporate->extract purify Purify by column chromatography extract->purify product Substituted Amine Derivative purify->product

Figure 4: Workflow for amine synthesis.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Add the primary or secondary amine (1.2 equivalents) and a base such as potassium carbonate (2.0 equivalents) or triethylamine (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer to get the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the derivatization of this compound. Please note that these are representative examples, and optimization may be required for specific substrates.

Derivative TypeNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
EtherPhenolK₂CO₃AcetoneReflux1240-70
Ether4-EthylphenolNaOHWater/EtherReflux1~42
ThioetherThiophenolK₂CO₃DMFRT4-670-85
AmineBenzylamineK₂CO₃AcetonitrileReflux8-1260-80
AmineMorpholineEt₃NAcetonitrileReflux6-1065-85

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Conclusion

The protocols outlined in this document provide robust and versatile methods for the derivatization of this compound. The straightforward nature of these nucleophilic substitution reactions allows for the efficient generation of diverse compound libraries. Researchers in drug development can utilize these synthetic routes to explore new chemical space and identify novel candidates with desired biological activities. The provided workflows and data serve as a valuable resource for the synthesis and functionalization of isoxazole-based compounds.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-(bromomethyl)phenyl)isoxazole as a versatile reagent in nucleophilic substitution reactions. This compound serves as a valuable building block for the synthesis of a diverse range of isoxazole-containing molecules, which are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities.[1][2][3][4][5] The benzylic bromide functionality of this compound offers a reactive site for the introduction of various nucleophiles, enabling the facile generation of libraries of compounds with potential therapeutic applications.

Overview of Reactivity

The core reactivity of this compound lies in the lability of the bromide atom, which is an excellent leaving group in nucleophilic substitution reactions. The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a common scaffold in many commercially available drugs and biologically active compounds.[1][2][3][4][5] The phenyl linker between the isoxazole ring and the bromomethyl group provides a stable and synthetically accessible framework.

This reagent readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and phenols, to afford the corresponding substituted products. These reactions typically proceed under mild conditions and can be used to introduce a wide range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4][5] By employing this compound in nucleophilic substitution reactions, researchers can rapidly synthesize novel isoxazole derivatives for biological screening. The ability to introduce diverse functionalities allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of the drug development process.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions with this compound. These are based on established methodologies for similar electrophiles and should be adapted and optimized for specific substrates and desired outcomes.

General Workflow for Nucleophilic Substitution

Nucleophilic Substitution Workflow Reagents Prepare Reagents: - this compound - Nucleophile (Amine, Thiol, Phenol) - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, ACN) Reaction Reaction Setup: - Combine reagents in solvent - Stir at specified temperature Reagents->Reaction Monitoring Monitor Reaction: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitoring->Workup Reaction Complete Purification Purify Product: - Column Chromatography Workup->Purification Analysis Characterize Product: - NMR, MS, etc. Purification->Analysis

Caption: General workflow for nucleophilic substitution reactions.

Reaction with Amine Nucleophiles (Amination)

This protocol describes the synthesis of 3-(4-(aminomethyl)phenyl)isoxazole derivatives.

Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (10 mL), add the desired primary or secondary amine (1.2 mmol).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or triethylamine (Et₃N, 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Table 1: Representative Amination Reactions

NucleophileProductExpected Yield Range
Morpholine3-(4-(morpholinomethyl)phenyl)isoxazole80-95%
Piperidine3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole80-95%
Benzylamine3-(4-((benzylamino)methyl)phenyl)isoxazole75-90%
Reaction with Thiol Nucleophiles (Thioetherification)

This protocol outlines the synthesis of 3-(4-((aryl/alkylthio)methyl)phenyl)isoxazole derivatives.

Protocol:

  • To a solution of the desired thiol (1.2 mmol) in methanol (MeOH) or ethanol (EtOH) (10 mL), add a base such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) (1.2 mmol) and stir for 15 minutes at room temperature to generate the thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure thioether.

Table 2: Representative Thioetherification Reactions

NucleophileProductExpected Yield Range
Thiophenol3-(4-((phenylthio)methyl)phenyl)isoxazole85-98%
Benzylthiol3-(4-((benzylthio)methyl)phenyl)isoxazole85-98%
Furfurylthiol3-(4-((furfurylthio)methyl)phenyl)isoxazole80-95%
Reaction with Phenol Nucleophiles (Williamson Ether Synthesis)

This protocol describes the synthesis of 3-(4-(phenoxymethyl)phenyl)isoxazole derivatives.

Protocol:

  • To a solution of the substituted phenol (1.2 mmol) in DMF or ACN (10 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired ether product.

Table 3: Representative Williamson Ether Synthesis Reactions

NucleophileProductExpected Yield Range
Phenol3-(4-(phenoxymethyl)phenyl)isoxazole70-85%
4-Methoxyphenol3-(4-((4-methoxyphenoxy)methyl)phenyl)isoxazole75-90%
2-tert-Butylphenol3-(4-((2-tert-butylphenoxy)methyl)phenyl)isoxazole65-80%

Signaling Pathway Context (Hypothetical)

The synthesized isoxazole derivatives can be screened for their potential to modulate various signaling pathways implicated in disease. For instance, many kinase inhibitors feature heterocyclic scaffolds. The diagram below illustrates a hypothetical scenario where a synthesized isoxazole derivative acts as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade activates Ligand Growth Factor Ligand->Receptor Inhibitor 3-(4-(substituted-methyl)phenyl)isoxazole (Synthesized Compound) Inhibitor->Kinase_Cascade inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression regulates

Caption: Hypothetical kinase inhibition by an isoxazole derivative.

Safety Precautions

  • This compound is a benzylic bromide and should be handled with care as it is a potential lachrymator and irritant.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for the Functionalization of 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds and approved pharmaceuticals. The structural versatility of isoxazole derivatives allows for the fine-tuning of their physicochemical properties and biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. The compound 3-(4-(bromomethyl)phenyl)isoxazole is a key intermediate for the synthesis of a diverse library of isoxazole-containing molecules. The reactive bromomethyl group is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. This document offers detailed protocols for the functionalization of the bromomethyl group of this compound via nucleophilic substitution reactions with common nucleophiles.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction, which is characteristic of primary benzylic halides. In this one-step process, the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

Materials and Reagents

  • This compound

  • Nucleophiles:

    • Primary and secondary amines (e.g., aniline, morpholine)

    • Thiols (e.g., thiophenol) or thiourea

    • Sodium azide (NaN₃)

    • Phenols (e.g., 4-methoxyphenol)

    • Alcohols (e.g., ethanol)

  • Bases:

    • Potassium carbonate (K₂CO₃)

    • Sodium hydride (NaH)

    • Triethylamine (Et₃N)

    • Sodium hydroxide (NaOH)

  • Solvents:

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Reaction conditions, such as temperature and reaction time, may require optimization for specific substrates.

Protocol 1: Synthesis of Amine Derivatives

This protocol describes the reaction with a primary or secondary amine to form the corresponding amino-methyl derivative.

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours or at 60 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Thioether Derivatives

This protocol details the reaction with a thiol or thiourea to form the corresponding thioether or isothiouronium salt, which can be hydrolyzed to the thiol.

Procedure with Thiols:

  • To a solution of the desired thiol (1.1 eq) in ethanol or DMF (0.2 M), add a base such as sodium hydroxide or potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Azide Derivatives

This protocol outlines the synthesis of the azidomethyl derivative, a versatile intermediate for further transformations.

Procedure:

  • Dissolve this compound (1.0 eq) in DMF (0.2 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 4: Synthesis of Ether Derivatives

This protocol describes the Williamson ether synthesis with a phenol or an alcohol.

Procedure with Phenols:

  • To a solution of the desired phenol (1.2 eq) in DMF or acetonitrile (0.2 M), add a base such as potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours or heat to 60-80 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium hydroxide (1 M) to remove excess phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for the functionalization of this compound with various nucleophiles based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

EntryNucleophileProduct Functional GroupRepresentative Yield (%)
1AnilineSecondary Amine85-95
2MorpholineTertiary Amine90-98
3ThiophenolThioether80-90
4ThioureaIsothiouronium Salt>90
5Sodium AzideAzide>95
64-MethoxyphenolAryl Ether75-85
7Sodium EthoxideAlkyl Ether70-80

Visualizations

experimental_workflow General Workflow for Functionalization cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in solvent add_reagents Add Nucleophile and Base start->add_reagents 1 react Stir at appropriate temperature add_reagents->react 2 filter Filter (if applicable) react->filter 3 extract Aqueous Work-up & Extraction filter->extract 4 dry Dry organic layer extract->dry 5 concentrate Concentrate under reduced pressure dry->concentrate 6 chromatography Column Chromatography concentrate->chromatography 7 product Isolated Product chromatography->product 8

Caption: General experimental workflow for the nucleophilic substitution reaction.

signaling_pathway Reaction Pathway reactant This compound transition_state [Nu---CH2---Br] Transition State reactant->transition_state nucleophile Nucleophile (Nu-) nucleophile->transition_state product Functionalized Product transition_state->product leaving_group Bromide (Br-) transition_state->leaving_group

Caption: SN2 reaction mechanism for functionalization.

Application Notes and Protocols: Leveraging 3-(4-(bromomethyl)phenyl)isoxazole for the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of a key intermediate, 3-(4-(bromomethyl)phenyl)isoxazole, in the synthesis of novel drug candidates. The inherent reactivity of the bromomethyl group serves as a versatile anchor for introducing a wide array of chemical diversity, enabling the exploration of extensive chemical space in the quest for new therapeutic agents.[5] Isoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9]

Introduction to this compound as a Building Block

This compound is a valuable bifunctional building block for drug discovery. It comprises a central phenylisoxazole core, a known pharmacophore, and a highly reactive bromomethyl group. The isoxazole ring system is present in several clinically used drugs and is known to participate in various biological interactions.[8][9] The bromomethyl group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions. This reactivity allows for the straightforward synthesis of large libraries of derivatives for high-throughput screening.

Key Features:

  • Versatile Scaffold: The phenylisoxazole core is a privileged structure in medicinal chemistry.

  • Reactive Handle: The bromomethyl group facilitates diverse chemical modifications.

  • Access to Chemical Diversity: Enables the synthesis of large and varied compound libraries.

  • Proven Pharmacological Relevance: Isoxazole derivatives have established anticancer, antibacterial, and anti-inflammatory properties.[6][7][8]

Synthetic Pathways and Applications

The primary application of this compound in drug discovery is its use as a key intermediate for generating libraries of compounds through nucleophilic substitution reactions.

General Reaction Scheme

The benzylic bromide is highly susceptible to SN2 reactions, allowing for the facile introduction of various side chains. A general reaction scheme is depicted below:

G reagent This compound product Substituted Phenylisoxazole Derivative reagent->product nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product base Base (e.g., K2CO3, Et3N) base->reagent solvent Solvent (e.g., DMF, Acetonitrile) solvent->reagent

Caption: General workflow for synthesizing drug candidates.

This straightforward reaction allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Applications in Anticancer Drug Discovery

Numerous studies have highlighted the anticancer potential of isoxazole derivatives.[1][6][10] Compounds synthesized from this compound can be designed to target various cancer-related pathways. For instance, derivatives can be synthesized to act as kinase inhibitors, histone deacetylase (HDAC) inhibitors, or tubulin polymerization inhibitors.

A plausible signaling pathway that could be targeted by novel isoxazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of novel drug candidates derived from this compound.

General Protocol for the Synthesis of Amine Derivatives

This protocol describes a representative procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (0.1 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of newly synthesized compounds against a cancer cell line (e.g., PC3 for prostate cancer).[1][6]

Materials:

  • Cancer cell line (e.g., PC3) and a non-tumorigenic cell line (e.g., PNT1a)[6]

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized isoxazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.

Quantitative Data

The following tables summarize representative quantitative data for the biological activity of various isoxazole derivatives, demonstrating their potential as drug candidates.

Table 1: In Vitro Anticancer Activity of 3,5-Diarylisoxazole Derivatives against PC3 Cells [6]

CompoundIC₅₀ (µM) on PC3 cellsSelectivity Index (PNT1a/PC3)
26 10.2 ± 0.84.9
30 12.5 ± 1.13.8
27 15.1 ± 1.33.2
29 18.4 ± 1.52.5
25 20.3 ± 1.92.1
34 22.8 ± 2.11.8
28 25.6 ± 2.41.5
24 28.9 ± 2.71.2
5-FU 8.7 ± 0.65.3

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(19), 127427.[6]

Table 2: HDAC1 Inhibitory Activity of Phenylisoxazole Derivatives [11]

CompoundHDAC1 Inhibition (%) at 1000 nM
17 86.78
SAHA 95.23

Data adapted from a study on phenylisoxazole-based histone deacetylase inhibitors.[11]

Table 3: Antiproliferative Activity of Compound 17 against Prostate Cancer Cells [11]

Cell LineIC₅₀ (µM)
PC3 5.82
WPMY-1 (normal) > 50

Data adapted from a study on phenylisoxazole-based histone deacetylase inhibitors.[11]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel drug candidates. Its straightforward reactivity, coupled with the established pharmacological importance of the isoxazole scaffold, provides a robust platform for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this building block in their drug discovery programs.

References

Application Notes and Protocols: 3-(4-(Bromomethyl)phenyl)isoxazole as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-(bromomethyl)phenyl)isoxazole as a key building block in the synthesis of potential anticancer agents. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds. The bromomethyl group at the para-position of the phenyl ring serves as a reactive handle, allowing for the facile introduction of various functionalities and the construction of diverse molecular architectures with potential therapeutic applications in oncology.

Introduction to this compound in Anticancer Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is found in a variety of compounds that exhibit a broad range of pharmacological activities, including anticancer properties. Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.

The subject of this note, this compound, is a particularly useful synthon for the development of new anticancer drug candidates. The presence of the benzylic bromide allows for straightforward nucleophilic substitution reactions, enabling the covalent linkage of the isoxazole core to a wide array of chemical scaffolds. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and selectivity against cancer cells. While direct anticancer activity data for derivatives of this compound is not extensively available in the public domain, its potential is highlighted by its role as an intermediate in the synthesis of more complex molecules targeting key cancer-related pathways, such as ATR kinase inhibitors.

General Synthetic Strategy and Workflow

The primary utility of this compound lies in its reactivity towards nucleophiles. The benzyl bromide moiety is an excellent electrophile, readily undergoing SN2 reactions with a variety of nucleophilic functional groups, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a library of derivatives where the isoxazole-phenyl core is appended with diverse substituents.

A generalized workflow for the utilization of this compound in the synthesis and evaluation of anticancer agents is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start This compound reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Nucleophile (e.g., Amine, Phenol, Thiol) nucleophile->reaction product Target Isoxazole Derivative reaction->product purification Purification (e.g., Chromatography) product->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) purification->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for the synthesis and evaluation of anticancer agents from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of anticancer agents derived from this compound. These should be adapted and optimized based on the specific nucleophile and target compound.

Protocol 1: General Procedure for the Synthesis of N-Substituted Derivatives

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate amine (1.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 equivalents)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or ACN.

  • Add the appropriate amine (1.1 equivalents) and a base such as K2CO3 or TEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-substituted derivative.

  • Characterize the final product using appropriate analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of newly synthesized isoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized isoxazole derivatives dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized isoxazole derivatives in a complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Isoxazole Derivatives

While specific data for derivatives of this compound is limited, the following table presents representative data for other isoxazole-containing compounds to illustrate how such data can be structured.

Compound IDModification on Isoxazole ScaffoldCancer Cell LineIC50 (µM)[1]
Isox-1 3,5-diaryl substitutionMCF-7 (Breast)26
Isox-2 3,5-diaryl substitutionA549 (Lung)11
Isox-3 3,5-diaryl substitutionColo-205 (Colon)21
Isox-Cur Curcumin hybridMCF-7 (Breast)Reported as 7-fold more effective than curcumin

Potential Signaling Pathways and Mechanisms of Action

Isoxazole derivatives have been shown to interfere with several signaling pathways crucial for cancer cell survival and proliferation. The specific pathway targeted will depend on the nature of the substituent introduced via the bromomethyl handle.

G cluster_pathway Potential Anticancer Mechanisms of Isoxazole Derivatives cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_outcome Cellular Outcome isoxazole Isoxazole Derivative pi3k PI3K/Akt/mTOR isoxazole->pi3k mapk MAPK/ERK isoxazole->mapk egfr EGFR isoxazole->egfr caspase Caspase Activation isoxazole->caspase bcl2 Bcl-2 Family Modulation isoxazole->bcl2 g2m G2/M Phase Arrest isoxazole->g2m outcome Inhibition of Proliferation & Cell Death pi3k->outcome mapk->outcome egfr->outcome caspase->outcome bcl2->outcome g2m->outcome

Caption: Potential signaling pathways targeted by isoxazole-based anticancer agents.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel isoxazole-containing compounds with potential anticancer activity. Its reactive bromomethyl group allows for the systematic exploration of chemical space, facilitating the development of potent and selective anticancer agents. The protocols and information provided herein serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery to design, synthesize, and evaluate new isoxazole-based therapeutics. Further investigation into the derivatives of this specific building block is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Utilizing 3-(4-(bromomethyl)phenyl)isoxazole in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the versatile synthetic intermediate, 3-(4-(bromomethyl)phenyl)isoxazole , in the discovery and development of new anti-inflammatory compounds. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in various biologically active compounds, including those with anti-inflammatory properties.[1][2][3][4] The bromomethyl group on the phenyl ring serves as a reactive handle, allowing for the strategic introduction of the isoxazole pharmacophore into a diverse range of molecular scaffolds to explore new chemical space for potent anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary strategy in the development of anti-inflammatory drugs is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, often acting as inhibitors of these pathways.[4]

This document outlines a proposed synthetic strategy for creating novel anti-inflammatory compounds starting from this compound. It further provides detailed experimental protocols for the synthesis and subsequent in vitro and in vivo evaluation of these new chemical entities.

Proposed Synthetic Approach

The reactive bromomethyl group of this compound allows for facile nucleophilic substitution reactions. This enables the linkage of the 3-phenylisoxazole moiety to various molecular fragments through ether, ester, or amine bonds, leading to the generation of diverse compound libraries for screening. A general synthetic workflow is depicted below.

G start This compound product Target Compound (3-(4-((RX)methyl)phenyl)isoxazole) start->product Nucleophilic Substitution nucleophile Nucleophile (R-XH) (e.g., Phenol, Amine, Carboxylic Acid) nucleophile->product base Base (e.g., K2CO3, Et3N) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product evaluation Biological Evaluation (Anti-inflammatory Assays) product->evaluation

Caption: Proposed synthetic workflow for generating anti-inflammatory candidates from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative Ether-Linked Isoxazole Derivative

This protocol describes the synthesis of a representative compound, 3-(4-((4-acetylphenoxy)methyl)phenyl)isoxazole , a potential anti-inflammatory agent, from this compound and 4-hydroxyacetophenone.

Materials:

  • This compound

  • 4-hydroxyacetophenone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction mixture at 60°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound (suspended in 0.5% carboxymethyl cellulose)

  • Diclofenac sodium (positive control)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Divide the rats into three groups: control, standard (diclofenac sodium), and test compound.

  • Administer the vehicle (0.5% CMC), standard drug, or test compound orally to the respective groups.

  • After 1 hour of administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test or standard group.

Protocol 3: In Vitro Anti-Inflammatory Activity Assessment - COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for many anti-inflammatory drugs.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Celecoxib (positive control)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the assay involves the incubation of the COX-2 enzyme with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.

  • The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical potent anti-inflammatory compound derived from this compound, based on typical results for active isoxazole derivatives.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Paw Volume Increase (mL) after 4h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Diclofenac Sodium100.25 ± 0.0370.59
Test Compound200.30 ± 0.0464.71

Table 2: In Vitro COX-2 Inhibitory Activity

CompoundCOX-2 IC₅₀ (µM)
Celecoxib (Standard)0.05
Test Compound0.12

Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a central role in inflammation by inducing the transcription of pro-inflammatory genes.[4] The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for isoxazole-based anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ub Ubiquitination ikb->ub nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb->ikb ikb_nfkb->nfkb proteasome Proteasomal Degradation ub->proteasome proteasome->ikb degrades dna DNA nfkb_n->dna binds to genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->genes activates transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

By providing a versatile starting material and robust protocols for synthesis and evaluation, these application notes aim to facilitate the discovery of novel and potent isoxazole-based anti-inflammatory therapeutics.

References

experimental procedure for coupling 3-(4-(bromomethyl)phenyl)isoxazole with amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Procedure for the Nucleophilic Substitution Reaction Between 3-(4-(bromomethyl)phenyl)isoxazole and Various Amines.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole motif is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds, valued for its role in modulating biological pathways.[1][2] The synthesis of novel isoxazole derivatives through the functionalization of pre-existing scaffolds is a key strategy in medicinal chemistry and drug discovery. This document provides a detailed protocol for the N-alkylation of a diverse range of primary and secondary amines with this compound. This reaction, a nucleophilic substitution at the benzylic position, is a robust and straightforward method for generating libraries of novel amine-containing isoxazole derivatives.[3] The protocol is based on established methods for the N-alkylation of amines using benzylic bromides.[4][5]

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic benzylic carbon of this compound, displacing the bromide ion. A non-nucleophilic base is used to quench the HBr generated in situ.

Reaction Scheme

Figure 1: General reaction for the coupling of this compound with a primary or secondary amine.

Experimental Workflow

The overall experimental process, from reaction setup to final product analysis, is outlined in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Isoxazole Bromide - Amine - Base setup Combine Reagents in Flask under Inert Atmosphere (N2) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent (e.g., DMF, Acetonitrile) prep_solvent->setup react Stir at Specified Temperature (e.g., 25-80 °C) setup->react monitor Monitor Progress by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry (HRMS) - IR Spectroscopy purify->characterize purity Assess Purity (HPLC) characterize->purity

Caption: Experimental workflow from reagent preparation to product analysis.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction. Optimal conditions such as temperature and reaction time may vary depending on the specific amine used.

4.1 Materials and Reagents

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[4]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)[4]

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask and standard glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

4.2 Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the selected anhydrous solvent (e.g., DMF, 5-10 mL per mmol of bromide).

  • Add the corresponding amine (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred mixture.[4]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for the required time (typically 2-24 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

4.3 Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.[7]

4.4 Product Characterization The identity and purity of the final compounds should be confirmed using standard analytical techniques.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Representative Data

The following table summarizes representative, non-experimental results for the coupling of this compound with various classes of amines under the generalized conditions described above. These values are intended for illustrative purposes, as actual results will vary.

EntryAmine SubstrateAmine TypeTemp (°C)Time (h)Representative Yield (%)
1BenzylaminePrimary, Aliphatic25492
2MorpholineSecondary, Cyclic40688
3AnilinePrimary, Aromatic801865
4DiethylamineSecondary, Acyclic401275
5PiperidineSecondary, Cyclic25395

Factors Influencing Reaction Outcome

The success of the N-alkylation reaction is dependent on several factors related to the amine substrate. The logical relationship between these factors and the expected outcome is depicted below.

G cluster_inputs Amine Properties cluster_outputs Reaction Outcome nucleophilicity Nucleophilicity rate Reaction Rate nucleophilicity->rate Increases yield Product Yield nucleophilicity->yield Increases sterics Steric Hindrance sterics->rate Decreases sterics->yield Decreases basicity Basicity side_products Side Products (e.g., Over-alkylation) basicity->side_products May Increase (for primary amines)

Caption: Relationship between amine properties and reaction outcomes.

Generally, more nucleophilic and less sterically hindered amines (e.g., primary aliphatic amines) react faster and give higher yields.[8] Less nucleophilic amines, such as anilines, may require higher temperatures and longer reaction times. For primary amines, careful control of stoichiometry is needed to minimize the formation of the di-alkylation side product, as the secondary amine product is often more nucleophilic than the starting primary amine.[8][9]

Conclusion

The protocol detailed herein provides a reliable and adaptable method for the synthesis of a diverse array of N-substituted 3-(4-(aminomethyl)phenyl)isoxazole derivatives. By modifying the amine coupling partner and adjusting reaction conditions, researchers can efficiently generate novel compounds for screening in drug discovery and development programs. Standard analytical techniques are essential for the structural confirmation and purity assessment of the final products.

References

Application Notes and Protocols for Click Chemistry Involving Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoxazole derivatives in click chemistry, with a focus on their synthesis, and applications in drug discovery, and materials science. Detailed experimental protocols and quantitative data are provided to facilitate the practical implementation of these methodologies.

Introduction to Isoxazole Click Chemistry

Isoxazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1][2] The synthesis of isoxazoles can be efficiently achieved through a variety of methods, with the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne being a prominent example of "click chemistry". This reaction is characterized by its high efficiency, regioselectivity, and mild reaction conditions, making it a powerful tool for the construction of complex molecular architectures.[2][3]

The resulting isoxazole core is a versatile scaffold found in numerous pharmaceuticals and functional materials.[1] Its applications span from the development of novel anticancer and antimicrobial agents to the creation of advanced materials like liquid crystals and polymers.[1][4][5]

Applications in Drug Discovery

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Their ability to inhibit various enzymes and cellular pathways has been extensively explored.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of isoxazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[6][7][8][9][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->PIP2 dephosphorylates PTEN PTEN Akt Akt mTORC1 mTORC1 PDK1 PDK1 mTORC2 mTORC2 S6K S6K Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E 4E-BP1 Isoxazole Isoxazole Derivative Isoxazole->PI3K inhibits Isoxazole->Akt inhibits Isoxazole->mTORC1 inhibits

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole A MCF-7 (Breast)5.2[11]
A549 (Lung)7.8[11]
HeLa (Cervical)6.5[11]
Isoxazole B PC-3 (Prostate)3.1[11]
HT-29 (Colon)4.9[11]
Isoxazole C HepG2 (Liver)8.2[12]
K562 (Leukemia)2.5[12]
Enzyme Inhibition

Isoxazole derivatives have also been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Data: Enzyme Inhibition by Isoxazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Isoxazole D Cyclooxygenase-2 (COX-2)0.15[11]
Isoxazole E Carbonic Anhydrase II0.89[11]
Isoxazole F 5-Lipoxygenase (5-LOX)1.2[11]

Applications in Materials Science

The rigid and planar structure of the isoxazole ring, combined with its electronic properties, makes it a valuable building block for the synthesis of functional organic materials.

Liquid Crystals

Isoxazole-containing molecules have been shown to exhibit liquid crystalline properties. The introduction of the isoxazole core into mesogenic structures can influence the transition temperatures and mesophase behavior.[4][13][14]

Polymers

Isoxazole moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties. Click chemistry provides an efficient method for the synthesis of isoxazole-functionalized polymers.[5] These polymers have potential applications in areas such as drug delivery and coatings.[12]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using a copper-catalyzed click reaction.[3][15]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime Step1 In situ generation of Nitrile Oxide Aldoxime->Step1 Oxidizing Agent (e.g., NCS, I2) Alkyne Terminal Alkyne Step2 [3+2] Cycloaddition Alkyne->Step2 Step1->Step2 Nitrile Oxide Intermediate Step3 Work-up and Purification Step2->Step3 Catalyst (e.g., Cu(I)) Isoxazole 3,5-Disubstituted Isoxazole Step3->Isoxazole

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) as solvent

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

Procedure:

  • Dissolve the aldoxime (1.0 eq) in DCM in a round-bottom flask.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 eq) and CuI (0.1 eq) to the reaction mixture.

  • Slowly add a solution of NCS (1.1 eq) in DCM to the flask over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data: Yields for Isoxazole Synthesis

Aldoxime Substituent (R1)Alkyne Substituent (R2)CatalystSolventYield (%)Reference
PhenylPhenylCuIDCM85[3]
4-ChlorophenylPropargyl alcoholCu(OAc)2Toluene78[10]
2-NaphthylTrimethylsilylacetyleneNone (thermal)Xylene65[2]
Thiophen-2-yl1-HexyneCu/CWater92[16]
Protocol for Bioconjugation of an Alkyne-Modified Isoxazole to an Azide-Containing Protein

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized isoxazole derivative to a protein containing an azide group.[15][17][18][19]

Bioconjugation_Workflow cluster_components Components cluster_reaction Click Reaction cluster_analysis Analysis Protein Azide-Modified Protein Mix Mix Components Protein->Mix Isoxazole Alkyne-Functionalized Isoxazole Isoxazole->Mix Incubate Incubate Mix->Incubate Add Cu(I) catalyst, Reducing Agent, Ligand Purify Purification Incubate->Purify Characterize Characterization (SDS-PAGE, MS) Purify->Characterize

Materials:

  • Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • Alkyne-functionalized isoxazole derivative (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer. The final protein concentration should be in the range of 1-10 mg/mL.

  • Add the alkyne-functionalized isoxazole derivative from the stock solution. The final concentration should be in molar excess (e.g., 10-50 fold) relative to the protein.

  • Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution. Allow to stand for 1-2 minutes.

  • Add the catalyst premix to the protein-isoxazole mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purify the reaction mixture to remove excess reagents and the copper catalyst using size-exclusion chromatography or dialysis.

  • Characterize the resulting protein-isoxazole conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the covalent modification.

Conclusion

Click chemistry involving isoxazole derivatives offers a robust and versatile platform for the synthesis of a wide array of functional molecules. The applications of these compounds in drug discovery and materials science are continually expanding, driven by the efficiency of their synthesis and their tunable properties. The protocols and data presented in these application notes provide a practical guide for researchers and scientists to explore and utilize the potential of isoxazole click chemistry in their respective fields.

References

Application Notes and Protocols for Designing Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of isoxazole-based compounds tailored for specific biological targets. The protocols included offer detailed, step-by-step guidance for key experimental procedures, from chemical synthesis to biological activity assessment.

Application Note 1: Isoxazole as a Privileged Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1][2] This scaffold is considered "privileged" in medicinal chemistry due to its metabolic stability, ability to engage in various non-covalent interactions (including hydrogen bonding and π-stacking), and its presence in numerous clinically approved drugs and biologically active molecules.[3][4] Its versatile structure allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired activity and selectivity for specific biological targets.[5] Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[4][6]

Application Note 2: Targeting Oncogenic Proteins with Isoxazole-Based Inhibitors

The adaptability of the isoxazole scaffold has made it a valuable tool in oncology research for developing small molecule inhibitors against key cancer-driving proteins.[7][8] These compounds can disrupt various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[9][10] Key targets successfully modulated by isoxazole derivatives include protein kinases, the molecular chaperone Hsp90, and tubulin.[9][11][12]

Target: Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of numerous "client" proteins, many of which are critical for cancer progression, including EGFR, HER2, and Akt.[11] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Several isoxazole-based compounds have been developed as potent Hsp90 inhibitors.[11][13][14]

Quantitative Data: Hsp90 Inhibitory Activity

Compound IDModificationTarget Cell LineIC50 (µM)Reference
NVP-AUY9223,4-diaryl isoxazole derivativeVariousLow nanomolar range[11]
Compound 303,4-isoxazolediamideVarious solid/hematological tumorsLow nanomolar range[11]
Compound 5Novel isoxazole derivativeHeLa, MCF-714[13][14]
Target: Tubulin

Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[15] Isoxazole-containing compounds have been designed to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][12][15]

Quantitative Data: Tubulin Polymerization Inhibitory Activity

Compound IDModificationTarget Cell LineIC50 (µM)Reference
Compound 35Indolyl-isoxazole derivativeVarious0.04 - 12.00[16]
KRIBB3Isoxazole derivativeVariousNot specified[11]
10a & 10bIsoxazole chalcone derivativesDU145 (Prostate)0.96, 1.06[2]
Target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[4] Its aberrant activation is a hallmark of many cancers. Isoxazole derivatives have been developed as potent inhibitors of EGFR-TK, blocking downstream signaling pathways.[17]

Quantitative Data: EGFR-TK Inhibitory Activity

Compound IDModificationTarget Enzyme/Cell LineIC50 (µM)Reference
10aIsoxazole derivativeEGFR-TK0.064[17]
10bIsoxazole derivativeEGFR-TK0.066[17]
25aIsoxazole derivativeEGFR-TK0.054[17]
25aIsoxazole derivativeHepG2, MCF-7, HCT-1166.38 - 9.96[17]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for isoxazole-based drug design and a representative signaling pathway targeted by these compounds.

G General Workflow for Isoxazole-Based Drug Design cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical a Target Identification b Library Design & Virtual Screening a->b c SAR & QSAR Modeling b->c d Synthesis of Isoxazole Derivatives c->d Hit Compounds e Purification & Characterization d->e f Cytotoxicity Assays (e.g., MTT) e->f Pure Compounds g Enzyme Inhibition Assays f->g h Cell-Based Assays (e.g., Western Blot) g->h i Animal Model Efficacy Studies h->i Lead Compounds j ADMET Profiling i->j k Lead Optimization j->k k->c Iterative Refinement

Caption: A logical workflow for designing and validating targeted isoxazole compounds.

G Inhibition of Hsp90 Chaperone Pathway by Isoxazole Compounds Hsp90 Hsp90 ClientProtein_folded Folded (Active) Client Protein Hsp90->ClientProtein_folded ATP-dependent folding Proteasome Proteasomal Degradation Hsp90->Proteasome Leads to degradation of unfolded client protein ClientProtein_unfolded Unfolded Client Protein (e.g., Akt, EGFR) ClientProtein_unfolded->Hsp90 Binds to Proliferation Cell Proliferation, Survival, Angiogenesis ClientProtein_folded->Proliferation Promotes Isoxazole_Inhibitor Isoxazole-Based Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90 Binds to ATP pocket, Inhibits activity

Caption: Mechanism of action for isoxazole-based Hsp90 inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate

This protocol describes a common and efficient method for synthesizing isoxazole derivatives, which involves the reaction of a chalcone with hydroxylamine hydrochloride.[18][19]

Materials:

  • Substituted acetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Glacial acetic acid

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Chalcone Intermediate

  • In a round-bottom flask, dissolve substituted acetophenone (10 mmol) and the corresponding aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise while stirring the mixture in an ice bath.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form Isoxazole Ring

  • In a round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (10 mmol) to ethanol or a mixture of ethanol and glacial acetic acid (25 mL).

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate (the isoxazole derivative) is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Isoxazole compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: In Vitro Hsp90 Inhibition Assay (ELISA-Based)

This protocol outlines a competitive ELISA-based method to quantify the inhibitory potential of isoxazole compounds against Hsp90.

Materials:

  • Recombinant human Hsp90 protein

  • Biotinylated ATP

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, pH 7.5)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well plates pre-coated with an anti-Hsp90 antibody

  • Test isoxazole compounds and a known Hsp90 inhibitor (e.g., 17-AAG)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Binding Reaction: To each well of the anti-Hsp90 coated plate, add the recombinant Hsp90 protein.

  • Add the serially diluted test compounds or control to the respective wells.

  • Add biotinylated ATP to all wells. This will compete with the test compounds for binding to the Hsp90 ATP-binding pocket.

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-4 times with the wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The HRP conjugate will bind to any biotinylated ATP that is bound to Hsp90.

  • Wash the plate again 3-4 times with the wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes. A blue color will develop in wells where HRP is present.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal intensity is inversely proportional to the Hsp90 inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

References

Application Notes and Protocols: Incorporation of 3-(4-(bromomethyl)phenyl)isoxazole into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic moieties into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Isoxazole-containing peptides, in particular, have garnered significant attention due to their diverse biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2][3] The isoxazole ring can improve the pharmacokinetic profile of peptides, increase their efficacy, and reduce toxicity.[1] This document provides detailed application notes and protocols for the incorporation of a specific isoxazole-containing building block, 3-(4-(bromomethyl)phenyl)isoxazole, into synthetic peptides. This reagent allows for the post-synthetic modification of peptides, primarily through the chemoselective alkylation of cysteine residues.

Applications

Peptides modified with this compound can be utilized in various research and drug development applications:

  • Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit a range of enzymes, including cyclooxygenases (COXs), tyrosinase, urease, and peptide deformylase.[4][5][6] By incorporating the this compound moiety, novel peptide-based enzyme inhibitors with enhanced potency and selectivity can be developed.

  • Modulation of Protein-Protein Interactions: The isoxazole scaffold can serve as a mimic of key amino acid residues, such as acetyl-lysine, enabling the modulation of protein-protein interactions.[7] This is particularly relevant for targeting epigenetic reader domains like bromodomains.[7] Peptides modified with this compound can be designed to disrupt specific protein complexes involved in disease.

  • Cell Signaling Probes: Isoxazole-containing compounds have been demonstrated to influence cell signaling pathways, such as promoting a neuroendocrine phenotype in β-cells and inhibiting the PD-1/PD-L1 immune checkpoint.[8][9] Peptides functionalized with this isoxazole derivative can be used as chemical probes to investigate and modulate these pathways.

  • Development of Novel Therapeutics: The broad spectrum of biological activities associated with isoxazoles makes them attractive scaffolds for drug discovery.[1][2][10] The protocols described herein provide a direct method for generating novel isoxazole-containing peptide drug candidates.

Experimental Protocols

The primary method for incorporating this compound into a peptide is through the chemoselective S-alkylation of a cysteine residue. The high nucleophilicity of the cysteine thiol group allows for specific modification under mild conditions.

Protocol 1: Solution-Phase Alkylation of Cysteine-Containing Peptides

This protocol describes the modification of a purified, cysteine-containing peptide in solution.

Materials:

  • Cysteine-containing peptide (lyophilized)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Acetonitrile (MeCN), HPLC grade

  • Milli-Q water

  • Methanol (MeOH), HPLC grade (optional)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized cysteine-containing peptide in a mixture of Milli-Q water and acetonitrile (1:1 v/v) to a final concentration of 1-5 mg/mL. If the peptide has poor solubility, a small amount of methanol can be added to aid dissolution.

  • Addition of Base: Add 5-10 equivalents of DIPEA to the peptide solution. The base is crucial for deprotonating the cysteine thiol, forming the more nucleophilic thiolate anion.

  • Addition of Alkylating Reagent: Add 1.5-3.0 equivalents of this compound (dissolved in a minimal amount of MeCN) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the desired product and consumption of the starting peptide.

  • Quenching and Purification: Once the reaction is complete, acidify the mixture with a small amount of TFA (to a final concentration of 0.1%) to quench the reaction. Purify the modified peptide by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Collect the fractions containing the purified product, confirm the mass by mass spectrometry, and lyophilize to obtain the final product as a white powder.

Protocol 2: On-Resin Alkylation of Cysteine-Containing Peptides

This protocol is suitable for modifying a peptide while it is still attached to the solid support after solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin (containing a cysteine residue)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Alkylation Reaction: Prepare a solution of this compound (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF. Add this solution to the swollen resin and shake at room temperature for 4-8 hours.

  • Washing: After the reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude modified peptide by preparative RP-HPLC as described in Protocol 1.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The following tables summarize representative quantitative data for the incorporation of isoxazole moieties into peptides. While specific data for this compound is not extensively published, the data presented for analogous reactions provide expected outcomes.

Parameter Solution-Phase Alkylation On-Resin Alkylation Reference
Reagent Equivalents 1.5 - 3.05 - 10N/A
Reaction Time 2 - 4 hours4 - 8 hoursN/A
Typical Yield > 80%> 70%[1]
Purity (Post-HPLC) > 95%> 95%N/A

Table 1: Typical Reaction Parameters and Outcomes for Cysteine Alkylation.

Modified Peptide/Compound Target Enzyme/Protein IC50 Value (µM) Reference
Isoxazole-containing peptideBRD4(1) Bromodomain~0.1 - 1.0[7]
Dibenzazepine-linked isoxazoleTyrosinase4.32 ± 0.31[4]
Dibenzazepine-linked isoxazoleUrease3.67 ± 0.91[4]
Isoxazole derivativeCarbonic Anhydrase112.3 ± 1.6[11]
Thieno[3,2-d]pyrimidine derivativePI3 Kinase p110alpha0.002[12]
Isoxazole-containing biphenylPD-1/PD-L1 Interaction0.023[9]

Table 2: Biological Activity of Representative Isoxazole-Containing Peptides and Small Molecules.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_modification Modification cluster_analysis Purification & Analysis cluster_application Application spps Solid-Phase Peptide Synthesis (with Cys residue) alkylation Alkylation with This compound spps->alkylation On-Resin cleavage Cleavage from Resin & Deprotection spps->cleavage Cleave first alkylation->cleavage cleavage->alkylation Solution-Phase hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Confirmation) hplc->ms lyophilization Lyophilization ms->lyophilization bioassay Biological Assays (e.g., Enzyme Inhibition) lyophilization->bioassay

Caption: Experimental workflow for the synthesis and application of isoxazole-modified peptides.

signaling_pathway peptide Isoxazole-Modified Peptide Inhibitor cox2 COX-2 Enzyme peptide->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins Catalysis arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 Substrate inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates

Caption: Proposed mechanism of action for an isoxazole-modified peptide as a COX-2 inhibitor.

References

Troubleshooting & Optimization

overcoming solubility issues with 3-(4-(bromomethyl)phenyl)isoxazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-(bromomethyl)phenyl)isoxazole. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of isoxazole derivatives like this compound?

A1: Isoxazole rings, due to the presence of nitrogen and oxygen atoms, introduce polarity to a molecule.[1] Consequently, isoxazole and its simpler derivatives tend to be more soluble in polar solvents such as water, methanol, and ethanol, and less soluble in non-polar solvents like hexane or benzene.[1] The solubility of these compounds often increases with temperature.[1] However, the overall solubility of a substituted isoxazole like this compound is also heavily influenced by its substituents—in this case, the bromomethylphenyl group, which adds significant hydrophobicity.

Q2: I am observing poor solubility of this compound in my desired organic solvent. What are the primary strategies to overcome this?

A2: For poorly soluble organic compounds, several techniques can be employed to enhance solubility. The most common and effective methods include:

  • Cosolvency: This involves using a mixture of a primary solvent with one or more miscible "cosolvents" to create a solvent system with optimal polarity for your compound.[2][3]

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state, which can improve wettability and dissolution rate.[4][5][6][7][8]

  • Nanosuspension: This method focuses on reducing the particle size of the compound to the sub-micron range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[9][10]

Q3: How do I select the best solubility enhancement technique for my specific application?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound (e.g., melting point, stability), the desired final concentration, the solvent system's compatibility with your experimental setup, and the downstream application. A pre-formulation study is highly recommended.[11] For instance, if you require a simple and rapid solution for a small-scale reaction, cosolvency might be the most straightforward approach. For improving long-term stability and dissolution in a solid formulation, solid dispersion could be more suitable.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when I change the solvent composition.
Potential Cause Troubleshooting Step
Solvent Miscibility Issues Ensure all solvents in your system are fully miscible at the ratios you are using. Consult solvent miscibility charts.
Exceeding Saturation Solubility You may be exceeding the solubility limit of the compound in the new solvent mixture. Determine the saturation solubility in different solvent ratios to identify a stable concentration range.
Temperature Effects Solubility is often temperature-dependent.[1] Ensure you are maintaining a constant temperature. If the process involves cooling, the compound may be precipitating due to lower solubility at reduced temperatures.
"Anti-solvent" Effect Adding a solvent in which the compound is poorly soluble (an anti-solvent) can cause rapid precipitation.[3] This principle is used intentionally in some crystallization techniques but can be an issue if not controlled.
Issue 2: Low dissolution rate even with stirring and heating.
Potential Cause Troubleshooting Step
Poor Wettability The solvent may not be effectively interacting with the surface of the solid particles. Consider using a solid dispersion technique to improve wettability.[7]
Particle Size Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution. Particle size reduction techniques like micronization or creating a nanosuspension can significantly increase the dissolution rate.[12]
Agglomeration Particles may be clumping together, reducing the effective surface area. Sonication can help break up agglomerates. In nanosuspensions, stabilizers are used to prevent this.[13]

Experimental Protocols

Protocol 1: Solubility Enhancement by Cosolvency

This protocol outlines a general method for identifying an effective cosolvent system.

1. Materials:

  • This compound
  • Primary solvent (e.g., toluene)
  • Cosolvents (e.g., ethanol, propylene glycol, polyethylene glycol (PEG 400), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))[2][12][14]
  • Vials, magnetic stirrer, and analytical balance

2. Procedure:

  • Prepare a series of solvent blends by mixing the primary solvent with a cosolvent in varying volume/volume ratios (e.g., 90:10, 80:20, 70:30, etc.).
  • Add an excess amount of this compound to a known volume of each solvent blend in separate vials.
  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[14]
  • After 24 hours, visually inspect for undissolved solid. If present, filter the samples through a 0.22 µm syringe filter to remove undissolved particles.
  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  • Plot the solubility of the compound against the percentage of the cosolvent to identify the optimal solvent ratio.

Data Presentation:

CosolventRatio (Primary:Cosolvent)Measured Solubility (mg/mL)Observations
Ethanol90:10
Ethanol80:20
DMSO90:10
DMSO80:20
PEG 40090:10
PEG 40080:20
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This method aims to disperse the compound in a hydrophilic carrier to improve its dissolution properties.[4][8]

1. Materials:

  • This compound
  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))
  • Common solvent (a volatile solvent that dissolves both the compound and the carrier, e.g., ethanol, methanol, dichloromethane)[4]
  • Rotary evaporator or vacuum oven

2. Procedure:

  • Select a suitable carrier. PVP and PEGs are common choices.
  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
  • Dissolve both this compound and the carrier in a sufficient amount of the common solvent.
  • Evaporate the solvent using a rotary evaporator under reduced pressure.
  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
  • The resulting solid dispersion can be collected and pulverized for further use.

Protocol 3: Preparation of a Nanosuspension by Anti-Solvent Precipitation

This "bottom-up" method involves precipitating the compound from a solution to form nanoparticles.[10]

1. Materials:

  • This compound
  • Solvent (a solvent in which the compound is soluble, e.g., DMSO, ethanol)
  • Anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent, e.g., water)
  • Stabilizer (e.g., Polysorbate 80, Poloxamer 188, lecithin)[13]
  • High-speed homogenizer or sonicator

2. Procedure:

  • Dissolve this compound in the chosen solvent to create a concentrated solution.
  • In a separate container, prepare a solution of the stabilizer in the anti-solvent.
  • Under high-speed homogenization or sonication, inject the drug solution into the anti-solvent solution.
  • The rapid change in solvent polarity will cause the compound to precipitate out as nanoparticles. The stabilizer will adsorb to the surface of the nanoparticles, preventing their aggregation.
  • The resulting nanosuspension can be further processed or used directly.

Visualizations

G Troubleshooting Logic for Solubility Issues start Start: Solubility Issue with This compound check_solvent Is the compound in a single solvent system? start->check_solvent cosolvency Action: Implement Cosolvency (Protocol 1) check_solvent->cosolvency Yes check_dissolution Is the dissolution rate too slow? check_solvent->check_dissolution No end End: Optimized Solution cosolvency->end particle_size Action: Particle Size Reduction (Nanosuspension - Protocol 3) check_dissolution->particle_size Yes wettability Action: Improve Wettability (Solid Dispersion - Protocol 2) check_dissolution->wettability Yes precipitation Is precipitation occurring upon mixing? check_dissolution->precipitation No particle_size->end wettability->end check_saturation Action: Check Saturation Limits & Solvent Miscibility precipitation->check_saturation Yes precipitation->end No check_saturation->end

Caption: Troubleshooting workflow for solubility problems.

G Experimental Workflow for Cosolvency prep_blends 1. Prepare Solvent-Cosolvent Blends (e.g., 90:10, 80:20) add_compound 2. Add Excess Compound to each blend prep_blends->add_compound equilibrate 3. Stir for 24h at Constant Temperature add_compound->equilibrate filter 4. Filter Undissolved Solid (0.22 µm filter) equilibrate->filter quantify 5. Quantify Concentration of Filtrate (HPLC/UV-Vis) filter->quantify analyze 6. Plot Solubility vs. % Cosolvent quantify->analyze

Caption: Workflow for the Cosolvency Protocol.

G Workflow for Solid Dispersion (Solvent Evaporation) dissolve 1. Dissolve Compound and Carrier (e.g., PVP) in Common Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Solid Film (Vacuum Oven) evaporate->dry collect 4. Collect and Pulverize Solid Dispersion dry->collect

Caption: Workflow for the Solid Dispersion Protocol.

References

common side reactions in the synthesis of 3-(4-(bromomethyl)phenyl)isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-(bromomethyl)phenyl)isoxazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the isoxazole ring and the subsequent benzylic bromination.

Stage 1: Synthesis of 3-(4-methylphenyl)isoxazole

Issue 1: Low or No Yield of the Desired Isoxazole Product

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of nitrile oxide intermediate Generate the nitrile oxide in situ at low temperatures and ensure its prompt reaction with the alkyne.Minimized dimerization of the nitrile oxide to furoxan, thereby increasing the yield of the desired isoxazole.
Poor reactivity of starting materials Ensure high purity of the starting chalcone or alkyne and the hydroxylamine reagent. For cycloadditions, consider using a more reactive alkyne or a catalyst such as copper(I).[1]Improved reaction rates and higher conversion to the isoxazole product.
Suboptimal reaction conditions Optimize the reaction temperature and solvent. Some reactions benefit from heating, while others require cooling to prevent side reactions.Increased yield and purity of the 3-(4-methylphenyl)isoxazole.

Issue 2: Formation of Regioisomers

Potential Cause Troubleshooting Step Expected Outcome
Lack of regioselectivity in 1,3-dipolar cycloaddition For terminal alkynes, the 3,5-disubstituted isoxazole is typically the major product. If using internal alkynes, consider using a directing group or a catalyst to favor the desired regioisomer.Enhanced formation of the desired 3-(4-methylphenyl)isoxazole over other isomers.
Ambiguous cyclization of chalcone oxime Control the pH of the reaction medium. The regioselectivity of the cyclization of α,β-unsaturated oximes can be influenced by the reaction conditions.Improved selectivity for the desired isoxazole isomer.
Stage 2: Benzylic Bromination of 3-(4-methylphenyl)isoxazole

Issue 3: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Inefficient radical initiation Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. The reaction often requires initiation by heat or light.[2]Efficient initiation of the radical chain reaction, leading to higher conversion of the starting material.
Presence of radical inhibitors Use a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or acetonitrile and ensure all glassware is dry. Oxygen can also act as a radical inhibitor.A stable radical chain reaction, resulting in a higher yield of the brominated product.
Impure N-Bromosuccinimide (NBS) Use freshly recrystallized NBS. Impurities in NBS can lead to inconsistent results and side reactions.[3]Reproducible and higher yields of the desired monobrominated product.

Issue 4: Formation of Multiple Brominated Products (Dibromination)

Potential Cause Troubleshooting Step Expected Outcome
Over-bromination of the benzylic position Use a controlled amount of NBS (typically 1.0-1.2 equivalents). Slow, portion-wise addition of NBS can also help to maintain a low concentration of the brominating species.[3]Minimized formation of the dibrominated side product, 3-(4-(dibromomethyl)phenyl)isoxazole.
High reaction temperature or prolonged reaction time Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. Avoid excessive heating.Reduced formation of over-brominated and degradation products.

Issue 5: Bromination on the Aromatic Ring

Potential Cause Troubleshooting Step Expected Outcome
Electrophilic aromatic substitution Use a non-polar solvent and a radical initiator to favor the radical pathway. The presence of electron-donating groups on the aromatic ring can increase its susceptibility to electrophilic attack.Selective bromination at the benzylic position over the aromatic ring.
High concentration of molecular bromine The use of NBS is intended to maintain a low concentration of Br₂. Ensure that the reaction conditions do not promote the excessive formation of Br₂.[2][4]Suppression of the competing electrophilic aromatic bromination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the benzylic bromination of 3-(4-methylphenyl)isoxazole with NBS?

A1: The most common side product is the dibrominated species, 3-(4-(dibromomethyl)phenyl)isoxazole.[3] This occurs when the desired monobrominated product undergoes a second bromination at the benzylic position. Careful control of the stoichiometry of NBS is crucial to minimize this side reaction.

Q2: My isoxazole synthesis is giving me a mixture of regioisomers. How can I improve the selectivity?

A2: The regioselectivity of isoxazole synthesis is highly dependent on the chosen synthetic route. In 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes, the 3,5-disubstituted isoxazole is generally the favored product due to electronic and steric factors. If you are using a different method, such as the cyclization of a chalcone oxime, the reaction conditions, particularly the pH, can influence the regiochemical outcome. The use of specific catalysts can also direct the regioselectivity.

Q3: Can I use a solvent other than carbon tetrachloride for the benzylic bromination?

A3: Yes, while carbon tetrachloride is traditionally used, other non-polar solvents like cyclohexane or acetonitrile can also be effective.[2] It is important to use an anhydrous solvent to prevent hydrolysis of the NBS and the product.

Q4: I am observing a significant amount of starting material even after prolonged reaction time in the bromination step. What could be the reason?

A4: This could be due to several factors. The radical initiator may have decomposed, or its concentration might be too low. Ensure you are using a fresh batch of initiator and the appropriate amount. Also, check for the presence of any radical inhibitors, such as oxygen, and ensure your solvent is sufficiently deoxygenated. The reaction often requires initiation by heat or UV light; ensure your reaction setup provides the necessary energy input.[2]

Q5: How can I purify the final this compound from the side products?

A5: Column chromatography on silica gel is a common and effective method for purifying the desired monobrominated product from unreacted starting material, the dibrominated side product, and succinimide (the byproduct from NBS). A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methylphenyl)isoxazole

This protocol describes a general method for the synthesis of 3-(4-methylphenyl)isoxazole via the reaction of 4-methylbenzaldehyde oxime with an alkyne.

Materials:

  • 4-methylbenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • A suitable alkyne (e.g., ethynyltrimethylsilane)

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Preparation of 4-methylbenzaldehyde oxime:

    • Dissolve 4-methylbenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol.

    • Add a solution of sodium hydroxide (1.2 eq.) in water dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After completion, pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oxime.

  • Formation of Nitrile Oxide and Cycloaddition:

    • Dissolve the 4-methylbenzaldehyde oxime (1.0 eq.) in a suitable solvent like dichloromethane.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at 0 °C.

    • After stirring for 30 minutes, add the alkyne (1.2 eq.) followed by slow addition of pyridine (1.1 eq.) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzylic Bromination of 3-(4-methylphenyl)isoxazole

This protocol outlines the selective monobromination of the methyl group.

Materials:

  • 3-(4-methylphenyl)isoxazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Acetonitrile, anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Dissolve 3-(4-methylphenyl)isoxazole (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.05-0.1 eq.).

  • Heat the reaction mixture to reflux (for CCl₄) or around 80 °C (for acetonitrile) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Visualizations

Synthesis_Pathway cluster_isoxazole Stage 1: Isoxazole Ring Formation cluster_bromination Stage 2: Benzylic Bromination 4-methylbenzaldehyde 4-methylbenzaldehyde 4-methylbenzaldehyde_oxime 4-methylbenzaldehyde_oxime 4-methylbenzaldehyde->4-methylbenzaldehyde_oxime NH2OH·HCl, Base 3-(4-methylphenyl)isoxazole 3-(4-methylphenyl)isoxazole 4-methylbenzaldehyde_oxime->3-(4-methylphenyl)isoxazole Alkyne, NCS, Pyridine This compound This compound 3-(4-methylphenyl)isoxazole->this compound NBS, AIBN, hv

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_isoxazole_side Isoxazole Formation Side Reactions cluster_bromination_side Benzylic Bromination Side Reactions Nitrile Oxide Intermediate Nitrile Oxide Intermediate Furoxan Dimer Furoxan Dimer Nitrile Oxide Intermediate->Furoxan Dimer Dimerization Alkyne + Nitrile Oxide Alkyne + Nitrile Oxide Regioisomer Regioisomer Alkyne + Nitrile Oxide->Regioisomer Poor Regioselectivity 3-(4-methylphenyl)isoxazole 3-(4-methylphenyl)isoxazole 3-(4-(dibromomethyl)phenyl)isoxazole 3-(4-(dibromomethyl)phenyl)isoxazole 3-(4-methylphenyl)isoxazole->3-(4-(dibromomethyl)phenyl)isoxazole Over-bromination Ring Brominated Product Ring Brominated Product 3-(4-methylphenyl)isoxazole->Ring Brominated Product Electrophilic Attack

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_stage Which Stage? start->check_stage isoxazole_synthesis Isoxazole Formation check_stage->isoxazole_synthesis Stage 1 bromination Benzylic Bromination check_stage->bromination Stage 2 check_isoxazole_issue Identify Isoxazole Issue isoxazole_synthesis->check_isoxazole_issue check_bromination_issue Identify Bromination Issue bromination->check_bromination_issue low_yield_iso Low Yield check_isoxazole_issue->low_yield_iso Low Yield regioisomers Regioisomers check_isoxazole_issue->regioisomers Impurity solve_low_yield_iso Check Reagent Purity Optimize Conditions In-situ Nitrile Oxide Generation low_yield_iso->solve_low_yield_iso solve_regioisomers Control pH Use Catalyst regioisomers->solve_regioisomers end_node Problem Solved solve_low_yield_iso->end_node solve_regioisomers->end_node low_yield_bro Low Yield check_bromination_issue->low_yield_bro Low Yield dibromination Dibromination check_bromination_issue->dibromination Dibromide Impurity ring_bromination Ring Bromination check_bromination_issue->ring_bromination Aromatic Impurity solve_low_yield_bro Check Initiator Use Anhydrous Solvent Recrystallize NBS low_yield_bro->solve_low_yield_bro solve_dibromination Control NBS Stoichiometry Monitor Reaction Time/Temp dibromination->solve_dibromination solve_ring_bromination Use Non-polar Solvent Ensure Radical Conditions ring_bromination->solve_ring_bromination solve_low_yield_bro->end_node solve_dibromination->end_node solve_ring_bromination->end_node

Caption: Troubleshooting workflow for synthesis issues.

References

improving reaction yield for modifications of 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers working on the chemical modification of 3-(4-(bromomethyl)phenyl)isoxazole. The primary focus is on improving reaction yields for nucleophilic substitution reactions at the benzylic bromomethyl position.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of derivatives from this compound.

Q1: My reaction yield is consistently low when performing nucleophilic substitution on the bromomethyl group. What are the most likely causes?

A1: Low yields in nucleophilic substitution reactions involving this substrate are typically traced back to one of several factors related to reaction conditions and reagent stability.

  • Sub-optimal Base/Solvent System: The choice of base and solvent is critical for promoting the desired SN2 pathway while minimizing side reactions. For SN2 reactions on benzylic bromides, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are often effective.[1] Polar aprotic solvents can enhance the reactivity of the nucleophile.[2]

  • Reagent Degradation: The starting material, this compound, is a benzylic bromide and can be susceptible to degradation, especially in the presence of moisture or light. Ensure the reagent is pure and stored correctly. Similarly, verify the purity and reactivity of your nucleophile.

  • Competing Elimination (E2) Reaction: Although SN2 is generally favored at a primary benzylic carbon, using a sterically hindered or overly strong base can promote the E2 elimination side reaction, leading to the formation of a styrenyl-isoxazole derivative.

  • Insufficient Reaction Time or Temperature: Some nucleophilic substitutions may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Q2: I am observing significant byproduct formation, indicated by multiple spots on my TLC plate. How can I identify and minimize these impurities?

A2: Byproduct formation is a common challenge. The most prevalent side reaction is the dimerization of the nitrile oxide precursor if the cycloaddition reaction to form the isoxazole ring is not optimized.[3] For modifications at the bromomethyl position, potential byproducts include:

  • Elimination Product: As mentioned above, an E2 reaction can lead to an alkene byproduct. Using a non-hindered, moderately strong base can help minimize this.

  • Hydrolysis Product: If there is excess moisture in your reaction, the bromomethyl group can hydrolyze to a hydroxymethyl group, forming (3-(4-(hydroxymethyl)phenyl)isoxazol). Ensure all glassware is oven-dried and use anhydrous solvents.

  • Over-alkylation (for amine nucleophiles): Primary and secondary amines can undergo multiple substitutions. Using a large excess of the amine nucleophile can favor the mono-substituted product.

Troubleshooting Steps:

  • Analyze Byproducts: If possible, isolate the main byproduct by column chromatography and characterize it (e.g., by ¹H NMR and MS) to understand the side reaction pathway.

  • Optimize Base and Solvent: Refer to the data tables below. A weaker base or a less polar solvent might reduce elimination. For instance, K₂CO₃ is often a milder choice than NaH.[1]

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. For weak nucleophiles, a slight excess of the nucleophile may be beneficial. For amines prone to over-alkylation, a larger excess is often required.

  • Use a Phase Transfer Catalyst (PTC): For biphasic reactions, a PTC can significantly improve the reaction rate and yield by facilitating the transfer of the nucleophile to the organic phase.[4]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish while a new spot for the product appears. The reaction is considered complete when the starting material spot is no longer visible.

  • Solvent System: Choose a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your starting material and the expected product (typically, an Rf value between 0.3 and 0.5 for the product is ideal).

Reaction Optimization Data

Optimizing reaction conditions is crucial for maximizing yield. The tables below summarize the effects of different bases and solvents on SN2 reactions with benzylic bromides.

Table 1: Effect of Base and Solvent on SN2 Reaction Yield with Benzyl Bromide

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (2.0)AcetoneReflux12~70-80[1]
2NaH (1.5)THF/DMF256>70[1]
3Cs₂CO₃ (2.0)DMF804HighGeneral
4K₂CO₃ (2.0)ACN105 (MW)3High[4]

This data is adapted from similar benzylic systems and serves as a strong starting point for optimization.[1][4]

Table 2: General Recommendations for SN2 Reaction Conditions

ParameterRecommendationRationale
Nucleophile Use a strong, non-hindered nucleophile if possible.Stronger nucleophiles lead to faster SN2 reaction rates.[2]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile, Acetone)These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.[2]
Base K₂CO₃, Cs₂CO₃, NaHThese bases are effective at deprotonating a wide range of alcohol, phenol, and thiol nucleophiles without promoting significant elimination.[1]
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is slow. High temperatures can increase the rate of side reactions.
Additives KI (catalytic)If starting with a less reactive benzylic chloride, catalytic potassium iodide can convert it in-situ to the more reactive benzylic iodide (Finkelstein reaction).[4]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision-making process.

G Diagram 1: General Experimental Workflow A Reactant Preparation (Dissolve Nucleophile & Base) B Add this compound (in appropriate solvent) A->B C Reaction Monitoring (TLC Analysis) B->C D Aqueous Workup (Quench, Extract, Wash) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, IR) E->F

Caption: A typical workflow for nucleophilic substitution.

G Diagram 2: Troubleshooting Logic for Low Yield Start Problem: Low Product Yield Cause1 Check Reagent Quality Start->Cause1 Cause2 Review Reaction Conditions Start->Cause2 Cause3 Analyze Byproducts Start->Cause3 Action1a Verify Starting Material Purity (NMR) Cause1->Action1a Action1b Use Anhydrous Solvents Cause1->Action1b Action2a Is the Base appropriate? Cause2->Action2a Action2b Is the Solvent optimal? Cause2->Action2b Action2c Increase Temp. or Time? Cause2->Action2c Cause3->Action1a Isolate & Characterize Sol_Base Try a milder (K2CO3) or stronger (NaH) base Action2a->Sol_Base No Sol_Solvent Switch to DMF or Acetonitrile Action2b->Sol_Solvent No Sol_Time Monitor by TLC for >12h Action2c->Sol_Time Yes

Caption: A decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

The following are generalized protocols for common modifications. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and irritant.[5]

Protocol 1: Synthesis of an Ether Derivative (O-Alkylation)

This protocol describes the reaction of this compound with a generic alcohol (R-OH).

1. Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

2. Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask (enough to create a stirrable slurry, approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction's progress by TLC until the starting bromide is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification:

  • The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis of an Amine Derivative (N-Alkylation)

This protocol describes the reaction with a generic primary amine (R-NH₂).

1. Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (3.0 - 5.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

  • In a round-bottom flask, dissolve the primary amine (3.0 eq) and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.

  • Add a solution of this compound (1.0 eq) in a minimal amount of acetonitrile dropwise to the stirring amine solution. A large excess of the amine is used to minimize the formation of the di-substituted byproduct.

  • Stir the reaction at room temperature and monitor by TLC (typically complete in 2-8 hours).

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

3. Purification:

  • Purify the crude product via flash column chromatography. A solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) in the ethyl acetate/hexane eluent can help prevent the product from streaking on the silica gel.

References

Technical Support Center: Purification of 3-(4-(bromomethyl)phenyl)isoxazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(4-(bromomethyl)phenyl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The two primary and most effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the scale of your reaction and the nature of the impurities. Column chromatography is excellent for separating the desired product from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[3]

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Common impurities may include unreacted starting materials such as 3-(p-tolyl)isoxazole, the brominating agent (e.g., N-bromosuccinimide), and byproducts like the dibrominated compound or benzyl alcohol derivatives formed through hydrolysis. The presence of these impurities will depend on the specific synthetic route employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process.[2] For this compound and related compounds, visualization can be achieved using a UV lamp (254 nm), as the aromatic rings will quench the fluorescence of the TLC plate.[4][5] Staining with agents like p-anisaldehyde or iodine can also be effective for visualizing certain impurities that are not UV-active.[5][6]

Q4: Is this compound stable during purification?

A4: Benzylic bromides can be sensitive to hydrolysis, especially in the presence of nucleophilic solvents like water or alcohols, which can lead to the formation of the corresponding benzyl alcohol. It is advisable to use dry solvents and avoid prolonged exposure to moisture during workup and purification.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and a close-running impurity on TLC. The solvent system (eluent) has suboptimal polarity.- Adjust the eluent polarity. For benzylic bromides, a non-polar solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is often effective.[7] Start with a very low percentage of the polar solvent (e.g., 1-5% ethyl acetate in hexane) and gradually increase it. - Consider using a different solvent system, for example, dichloromethane/hexane.[7]
The product is eluting with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent significantly. Benzyl bromide itself can have a high Rf value even in 100% hexanes.[8]
The product is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a more polar solvent like pure ethyl acetate or a small percentage of methanol in dichloromethane.
Streaking or tailing of spots on TLC. - The compound may be acidic or basic, interacting strongly with the silica gel. - The sample is overloaded on the column.- Add a small amount (0.1-1%) of a modifier to the eluent. For potentially acidic impurities, a little acetic acid might help. For basic impurities, triethylamine can be used.[9] - Ensure the amount of crude product loaded is appropriate for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Try a lower-boiling point solvent or a solvent mixture.[9] - Add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved before cooling. - Cool the solution more slowly.
No crystals form upon cooling. - The solution is too dilute. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again.[9] - Scratch the inside of the flask with a glass rod to create nucleation sites.[9] - Add a "seed crystal" of the pure compound if available. - Try a different solvent or a binary solvent system where the compound is less soluble.
The resulting crystals are colored or appear impure. - Impurities are co-crystallizing with the product. - The solvent is trapped within the crystal lattice.- Perform a second recrystallization. - Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration. - Dry the crystals thoroughly under vacuum.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. If it dissolves immediately at room temperature, the compound is likely too soluble. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[10] Common solvents to screen for aryl isoxazoles include ethanol, isopropanol, acetonitrile, toluene, and mixtures like hexane/ethyl acetate or ethanol/water.[7][11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate98:2 to 90:10A good starting point for many benzylic bromides.
Petroleum Ether / Ethyl Acetate95:5 to 85:15Similar to hexane/ethyl acetate, can provide different selectivity.
Dichloromethane / Hexane10:90 to 50:50Useful for adjusting polarity with a different solvent class.

Table 2: Common Solvents for Recrystallization of Aryl Isoxazoles

Solvent Boiling Point (°C) Notes
Ethanol78A common choice for many organic compounds.[7]
Isopropanol82Similar to ethanol, can offer different solubility characteristics.
Acetonitrile82A more polar option.
Toluene111A non-polar aromatic solvent.
Hexane / Ethyl AcetateVariableA binary system that allows for fine-tuning of polarity.
Ethanol / WaterVariableA polar binary system, add water as the anti-solvent.[7]

Visualizations

Purification_Workflow General Purification Workflow for this compound A Crude Reaction Mixture B Work-up (e.g., Extraction, Washing) A->B C Concentrated Crude Product B->C D Purification Method Selection C->D E Column Chromatography D->E Impurities of different polarity F Recrystallization D->F Crystalline solid G Collect Pure Fractions E->G I Collect Crystals by Filtration F->I H Evaporate Solvent G->H K Pure this compound H->K J Wash and Dry Crystals I->J J->K L Purity Analysis (TLC, NMR, etc.) K->L

Caption: General Purification Workflow for this compound.

Troubleshooting_Column_Chromatography Troubleshooting Logic for Column Chromatography Start Problem with Column Chromatography Q1 What is the issue? Start->Q1 A1 Poor Separation Q1->A1 Separation A2 Streaking/Tailing Q1->A2 Spot Shape A3 No Elution Q1->A3 Retention S1 Adjust Eluent Polarity (less polar for high Rf, more polar for low Rf) A1->S1 S2 Try a Different Solvent System A1->S2 S3 Add Modifier to Eluent (e.g., TEA or Acetic Acid) A2->S3 S4 Check Sample Load A2->S4 S5 Significantly Increase Eluent Polarity A3->S5

Caption: Troubleshooting Logic for Column Chromatography.

References

preventing decomposition of 3-(4-(bromomethyl)phenyl)isoxazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-(bromomethyl)phenyl)isoxazole. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this versatile reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: This molecule has two primary points of reactivity that can lead to decomposition or unwanted side reactions:

  • The Isoxazole Ring: The five-membered isoxazole ring contains a relatively weak N-O bond. This bond can be cleaved under various conditions, including strong acids, certain bases, reducing agents, transition metal catalysts, and UV light.[1][2][3]

  • The Benzylic Bromide: The bromomethyl group is a benzylic halide, which is a reactive electrophile. It is susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms), elimination reactions (E1 and E2), and the formation of radical intermediates.[4][5]

Q2: Under what pH conditions is the isoxazole ring most likely to degrade?

A2: The isoxazole ring can be sensitive to both acidic and basic conditions.

  • Acidic Conditions: Strong acidic aqueous solutions can catalyze the hydrolysis and degradation of the isoxazole ring.[6] Degradation products can include ketones, ammonia, and hydroxylamine, depending on the specific substrate.[6]

  • Basic Conditions: Certain bases, such as carbonates and alkoxides, can induce a rearrangement of the isoxazole ring to form an oxazole.[7] Strong bases may also lead to other ring-opening pathways. It is crucial to carefully select the base and reaction temperature to avoid this.

Q3: How does temperature affect the stability of this compound?

A3: High temperatures can promote decomposition. Thermal decomposition of isoxazoline rings (a related structure) can occur at temperatures ranging from 160–280°C, leading to ring cleavage.[8] For reactions involving this compound, it is recommended to use the mildest possible temperature conditions and monitor the reaction closely for the formation of degradation products.

Q4: Can I use palladium catalysts with this compound for cross-coupling reactions?

A4: Yes, isoxazole derivatives are used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[9] However, care must be taken as some transition metals can catalyze the ring-opening of isoxazoles.[3] It is important to screen ligands, bases, and solvents to find conditions that promote the desired cross-coupling without degrading the isoxazole ring.

Troubleshooting Guides

Guide 1: Nucleophilic Substitution Reactions

Issue: Low yield or formation of multiple products during nucleophilic substitution at the benzylic position.

This is a common issue arising from the dual reactivity of the benzylic bromide, which can undergo SN1, SN2, E1, and E2 reactions, as well as potential side reactions involving the isoxazole ring.

Potential Causes & Solutions

CauseRecommended SolutionExplanation
SN1 Pathway Dominance Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). Use a strong, non-bulky nucleophile. Maintain a higher concentration of the nucleophile.The benzylic carbocation is resonance-stabilized, making the SN1 pathway competitive, especially with weak nucleophiles or in protic solvents. This can lead to racemization (if chiral) and elimination byproducts. SN2 conditions favor the desired direct substitution.[5][10]
Elimination (E1/E2) Side Products Use a non-basic nucleophile if possible. If a basic nucleophile is required, use lower temperatures and carefully control stoichiometry. Avoid sterically bulky bases/nucleophiles.Strong, bulky bases will favor the E2 pathway, leading to the formation of a styrene derivative. The E1 pathway can compete with SN1, particularly at higher temperatures.[5]
Dimerization/Polymerization Use high dilution conditions. Add the this compound slowly to a solution of the nucleophile. Ensure the reaction is free of radical initiators.Benzylic bromides can react with themselves, especially if the nucleophile is weak or slow to react, leading to dimer or oligomer formation.[11][12]
Isoxazole Ring Decomposition Avoid strong, hard bases like alkoxides if possible. Use weaker inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Run the reaction at the lowest feasible temperature.Strong bases can attack the isoxazole ring or catalyze its rearrangement to an oxazole.[7]

Workflow for Troubleshooting Nucleophilic Substitution

start Low Yield in Substitution Reaction check_products Analyze Crude Mixture (LCMS, NMR) start->check_products elimination Elimination Product (Styrene Derivative) check_products->elimination Mass corresponding to HBr loss? dimer Dimer/Oligomer Detected check_products->dimer Mass ~2x starting material? ring_opened Isoxazole Ring Decomposition check_products->ring_opened Unexpected fragments? unreacted_sm High Amount of Unreacted Starting Material check_products->unreacted_sm Mainly starting material? sol_elimination Use Non-Basic Nucleophile or Lower Temperature elimination->sol_elimination sol_dimer Use High Dilution & Slow Addition dimer->sol_dimer sol_ring Use Weaker Base (e.g., K₂CO₃) & Lower Temperature ring_opened->sol_ring sol_sm Increase Temperature or Use Stronger Nucleophile unreacted_sm->sol_sm start Plan Suzuki Coupling setup Initial Setup: - Pd(PPh₃)₄ or PdCl₂(dppf) - K₂CO₃ or K₃PO₄ - Dioxane/H₂O or DMF - Degas thoroughly start->setup reaction Run Reaction at 80-100 °C setup->reaction analysis Analyze Outcome reaction->analysis success Success: Purify Product analysis->success High Conversion failure Failure or Low Yield analysis->failure Low Conversion troubleshoot Troubleshoot failure->troubleshoot change_ligand Screen Ligands (e.g., SPhos, XPhos) troubleshoot->change_ligand No reaction? change_base Screen Bases (e.g., Cs₂CO₃, Et₃N) troubleshoot->change_base Decomposition? change_solvent Screen Solvents (e.g., Toluene, THF) troubleshoot->change_solvent Solubility issues? change_ligand->reaction change_base->reaction change_solvent->reaction cluster_start Starting Material cluster_products Potential Decomposition Products start This compound p1 Nucleophilic Substitution Product start->p1 Nucleophile (SN1/SN2) p2 Elimination Product (Styrene derivative) start->p2 Base (E1/E2) p3 Dimer start->p3 Self-reaction p4 Rearranged Product (Oxazole derivative) start->p4 Base (e.g., Cs₂CO₃) [Ref: 1] p5 Ring-Opened Products start->p5 Strong Acid / Reductant [Ref: 20]

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the substitution of bromine in 3-(4-(bromomethyl)phenyl)isoxazole. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes in their synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound in a question-and-answer format.

Question 1: I am observing low or no conversion of my starting material. What are the potential causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can stem from several factors. Systematically evaluating the reaction components and conditions is key to identifying the root cause.

  • Reagent Quality: Ensure the this compound starting material and the nucleophile are pure and have not degraded. Benzylic bromides can be susceptible to decomposition, especially if not stored properly.[1] The nucleophile should be of high purity and, if it is a solid, ensure it is dry.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is performed at room temperature, consider moderately increasing the temperature. However, be aware that excessive heat can lead to side reactions.[1]

  • Solvent Choice: The solvent plays a critical role in nucleophilic substitution reactions.[2][3] For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[4][5] For SN1 reactions, polar protic solvents like ethanol or water are more suitable as they can stabilize the carbocation intermediate.[2][4]

  • Base Strength (if applicable): If your nucleophile requires deprotonation or if HBr is generated during the reaction, the choice and amount of base are crucial. An insufficiently strong or stoichiometric amount of base can halt the reaction.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion check_reagents Verify Purity and Integrity of Starting Material & Nucleophile start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions Appropriate? check_conditions->conditions_ok check_solvent Assess Solvent Choice (Polar Aprotic vs. Protic) solvent_ok Solvent Optimal? check_solvent->solvent_ok check_base Evaluate Base (Strength, Stoichiometry) base_ok Base Correct? check_base->base_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_solvent Yes adjust_temp Increase Temperature/ Extend Reaction Time conditions_ok->adjust_temp No solvent_ok->check_base Yes change_solvent Switch to a More Appropriate Solvent solvent_ok->change_solvent No change_base Select a More Suitable Base/Adjust Stoichiometry base_ok->change_base No end Proceed with Optimized Reaction base_ok->end Yes purify_reagents->end adjust_temp->end change_solvent->end change_base->end G sub This compound prod Substituted Product sub->prod Solvent, Base, Temp. plus + Nu⁻ plus->prod plus2 + Br⁻ prod->plus2

References

troubleshooting guide for isoxazole ring opening under harsh conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the stability of the isoxazole ring under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: My isoxazole ring unexpectedly opened during my reaction. What are the most common causes?

Unexpected isoxazole ring opening is a common challenge and is typically triggered by specific reagents or conditions that compromise the stability of the N-O bond. The most frequent culprits fall into three main categories:

  • Strongly Basic Conditions: The isoxazole ring, particularly if unsubstituted at the C3 or C5 position, is susceptible to base-catalyzed cleavage. Deprotonation at C3 or C5 can initiate a ring-opening cascade. This instability is significantly increased at higher temperatures. For example, the half-life of the drug leflunomide, which has a 3-unsubstituted isoxazole, is dramatically shorter at basic pH, especially at physiological temperatures.[1]

  • Reductive Cleavage: The N-O bond is the weakest point in the ring and is prone to cleavage under reductive conditions. Catalytic hydrogenation is a classic method for intentionally opening the isoxazole ring to form β-amino enones.[2] Common catalysts for this transformation include Raney Nickel, Palladium, and Platinum. Other reducing agents like samarium diiodide, low-valent titanium reagents, or even a combination of TMSCl/NaI can also effect this cleavage.

  • Photochemical Instability: The isoxazole ring can be labile under UV irradiation. The weak N-O bond may break upon exposure to UV light, leading to rearrangement or decomposition products.[3]

Q2: How does substitution on the isoxazole ring affect its stability?

Substituent patterns play a crucial role in the stability of the isoxazole ring. Generally, 3,5-disubstituted isoxazoles are significantly more stable towards acids, bases, and oxidizing agents compared to their unsubstituted or monosubstituted counterparts.[2] Isoxazoles lacking a substituent at the C3 or C5 position are particularly prone to deprotonation and subsequent ring opening under basic conditions.[2] The electronic nature of the substituents also has an effect; electron-withdrawing groups can influence the ring's reactivity.

Q3: I need to perform a reaction under basic conditions. How can I prevent my isoxazole ring from opening?

If you must work under basic conditions, here are several strategies to consider:

  • Lower the Temperature: Base-catalyzed hydrolysis is often temperature-dependent. Running your reaction at a lower temperature may significantly slow down the rate of ring opening.

  • Use a Milder Base: Opt for a weaker or non-nucleophilic base if your reaction allows. For example, consider using a hindered base like 2,6-lutidine or a carbonate base instead of hydroxides or alkoxides.

  • Protecting Groups: While not extensively documented for the isoxazole ring itself, one could consider strategies that temporarily modify other parts of the molecule to reduce strain or reactivity that might be transmitted to the isoxazole ring. Another approach could be to synthesize a more substituted, and therefore more stable, isoxazole ring that can be later modified to the desired product.

  • Shorten Reaction Time: Monitor your reaction closely and minimize the exposure time to the basic conditions.

Troubleshooting Guides

Problem: Unexpected Ring Opening Detected by Mass Spectrometry or NMR

If you observe unexpected products corresponding to a ring-opened isoxazole, follow this guide to diagnose and solve the issue.

Step 1: Identify the Harsh Condition

Review your reaction protocol to pinpoint the most likely cause of ring cleavage. Consider the following:

  • pH: Did you use a strong acid or, more likely, a strong base (e.g., NaOH, KOH, NaOMe, LDA)?

  • Reductants: Did your reaction involve catalytic hydrogenation (e.g., H₂, Pd/C, Raney Ni) or other reducing agents (e.g., NaBH₄ with additives, LiAlH₄, SmI₂)?

  • Oxidants: While generally more stable to oxidation, harsh oxidants could potentially lead to degradation. Have you used reagents like KMnO₄, O₃, or Selectfluor?

  • Nucleophiles: Are strong nucleophiles like organometallics (e.g., Grignard or organolithium reagents) present?

  • Temperature: Was the reaction run at an elevated temperature? High temperatures can accelerate decomposition pathways.

  • Light: Was the reaction mixture exposed to UV light for an extended period?

Step 2: Diagnostic Workflow

The following workflow can help you systematically determine the cause of the instability.

Base_Catalyzed_Opening Diagram 2: Mechanism of Base-Catalyzed Isoxazole Ring Opening isoxazole 3-Unsubstituted Isoxazole deprotonation Deprotonation at C3 (with Base) isoxazole->deprotonation Base intermediate Anionic Intermediate deprotonation->intermediate ring_opening N-O Bond Cleavage intermediate->ring_opening Rearrangement product Ring-Opened Product (e.g., α-cyano enolate) ring_opening->product

References

Technical Support Center: Scale-Up Synthesis of 3-(4-(bromomethyl)phenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(4-(bromomethyl)phenyl)isoxazole derivatives. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the formation of the isoxazole ring, typically through a 1,3-dipolar cycloaddition reaction. This is followed by the bromination of the methyl group on the phenyl ring.

Q2: What are the primary challenges when scaling up the synthesis of this compound derivatives?

A2: The main challenges during scale-up include controlling the regioselectivity of the isoxazole ring formation, managing the exothermic nature of the bromination reaction, preventing over-bromination to di- and tri-brominated species, and ensuring safe handling of hazardous reagents like N-Bromosuccinimide (NBS) and bromine.[1]

Q3: How can I improve the yield and purity of the final product during scale-up?

A3: To enhance yield and purity, it is crucial to optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry at each step. Careful control of the bromination step is particularly important to minimize the formation of impurities that can be difficult to separate. Utilizing a continuous flow process for bromination can also improve safety and selectivity.

Q4: What are the safety precautions I should take when working with brominating agents on a large scale?

A4: Brominating agents like NBS and bromine are hazardous and require strict safety protocols.[1] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat. On a larger scale, consider engineering controls such as fume hoods or closed-system reactors. Be aware of the corrosive nature of these reagents and their potential for runaway reactions, especially with certain solvents like DMF.

Troubleshooting Guides

Problem 1: Low Yield in Isoxazole Ring Formation
Possible Cause Troubleshooting & Optimization
Inefficient Nitrile Oxide Generation Ensure the base used (e.g., triethylamine) is of high purity and used in the correct stoichiometric amount. The precursor for the nitrile oxide, such as an aldoxime, should also be pure.
Dimerization of Nitrile Oxide Add the nitrile oxide precursor or the base slowly to the reaction mixture to maintain a low concentration of the nitrile oxide, which can dimerize to form furoxans.
Poor Regioselectivity The regioselectivity of the 1,3-dipolar cycloaddition can be influenced by the solvent and the electronic properties of the substituents on the alkyne and nitrile oxide. Experiment with different solvents to find the optimal conditions for the desired regioisomer.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
Problem 2: Poor Selectivity and Over-bromination in the Benzylic Bromination Step
Possible Cause Troubleshooting & Optimization
Excessive Reagent Carefully control the stoichiometry of the brominating agent (e.g., NBS). Using a slight excess may be necessary, but a large excess will lead to the formation of di- and tri-brominated byproducts.[1]
High Reaction Temperature Benzylic bromination is often initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide).[2] Maintain a controlled temperature, as excessive heat can increase the rate of side reactions.
Slow Reaction If the reaction is sluggish, the concentration of the radical initiator can be slightly increased, or a more efficient light source can be used for photo-bromination.
Impure NBS The purity of NBS can affect the reaction outcome. Impurities such as bromine or HBr can alter the reaction mechanism and selectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methylphenyl)isoxazole (Intermediate)

This protocol is based on a general 1,3-dipolar cycloaddition reaction.

Materials:

  • 4-methylbenzaldoxime

  • Ethyne (or a suitable precursor like 2-methyl-3-butyn-2-ol)

  • Triethylamine (Et3N)

  • N-Chlorosuccinimide (NCS) or household bleach (for in situ nitrile oxide formation)

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve 4-methylbenzaldoxime in DCM in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NCS or bleach to the reaction mixture to generate the nitrile oxide in situ.

  • Bubble ethyne gas through the solution or add the ethyne precursor.

  • Slowly add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzylic Bromination of 3-(4-methylphenyl)isoxazole

This protocol describes the selective bromination of the benzylic methyl group.

Materials:

  • 3-(4-methylphenyl)isoxazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl4) or another suitable non-polar solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 3-(4-methylphenyl)isoxazole in CCl4 in a reaction vessel equipped with a reflux condenser, a stirrer, and an inert gas inlet.

  • Add NBS (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere. A UV lamp can be used to initiate the reaction if necessary.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data

The following table provides hypothetical but realistic data for the optimization of the benzylic bromination step during scale-up.

Parameter Condition A (Lab Scale - 1g) Condition B (Pilot Scale - 100g) Condition C (Optimized Pilot Scale - 100g)
Solvent CCl4ChlorobenzeneAcetonitrile
Initiator AIBN (0.02 eq)AIBN (0.02 eq)AIBN (0.04 eq)
NBS (eq) 1.11.11.05
Temperature Reflux80 °C75 °C
Reaction Time 3 hours5 hours4 hours
Yield (%) 857082
Purity (%) 9580 (significant dibromo)96

Visualizations

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Benzylic Bromination 4-methylbenzaldehyde 4-methylbenzaldehyde 4-methylbenzaldoxime 4-methylbenzaldoxime 4-methylbenzaldehyde->4-methylbenzaldoxime NH2OH.HCl Nitrile Oxide Nitrile Oxide 4-methylbenzaldoxime->Nitrile Oxide [Oxidation] 3-(4-methylphenyl)isoxazole 3-(4-methylphenyl)isoxazole Nitrile Oxide->3-(4-methylphenyl)isoxazole [3+2] Cycloaddition Ethyne Ethyne Ethyne->3-(4-methylphenyl)isoxazole Intermediate 3-(4-methylphenyl)isoxazole Final_Product This compound Intermediate->Final_Product NBS, AIBN G Start Low Yield or Impure Product in Benzylic Bromination Check_Purity Check Purity of 3-(4-methylphenyl)isoxazole Start->Check_Purity Check_NBS Check Purity and Stoichiometry of NBS Check_Purity->Check_NBS Pure Purify_Start Purify Starting Material Check_Purity->Purify_Start Impure Check_Initiator Verify Initiator Concentration and Activity Check_NBS->Check_Initiator OK Adjust_NBS Use High Purity NBS Adjust Stoichiometry (1.05 eq) Check_NBS->Adjust_NBS Issue Found Check_Temp Monitor and Control Reaction Temperature Check_Initiator->Check_Temp OK Adjust_Initiator Optimize Initiator Concentration Check_Initiator->Adjust_Initiator Issue Found Optimize_Temp Optimize Temperature for Selectivity Check_Temp->Optimize_Temp Issue Found Success Improved Yield and Purity Check_Temp->Success OK Purify_Start->Check_NBS Adjust_NBS->Check_Initiator Adjust_Initiator->Check_Temp Optimize_Temp->Success

References

Technical Support Center: Analytical Methods for Impurity Detection in 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 3-(4-(bromomethyl)phenyl)isoxazole samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurity types include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the reaction that have not fully converted to the final product.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed by the breakdown of the active pharmaceutical ingredient (API) under conditions such as exposure to acid, base, oxidation, heat, or light.

  • Residual solvents: Organic volatile chemicals used during the synthesis or purification process.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for separating, identifying, and quantifying non-volatile and thermally unstable impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, aiding in their definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry, offering high sensitivity and specificity for impurity detection.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. To develop such a method, forced degradation studies are essential. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method is then developed to separate the main peak from all the degradation peaks.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for the Main Analyte or Impurity Peaks

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The bromophenyl and isoxazole moieties can interact with free silanol groups on the silica-based column packing.

      • Solution: Use a modern, end-capped C18 or C8 column. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Adding a competitive amine like triethylamine (TEA) to the mobile phase can also help.

    • Column Overload: Injecting too high a concentration of the sample.

      • Solution: Dilute the sample or reduce the injection volume.

    • Extra-column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector.

      • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005").

Issue: Poor Resolution Between Impurity Peaks

  • Possible Causes & Solutions:

    • Inadequate Mobile Phase Composition: The mobile phase may not have the optimal solvent strength or selectivity.

      • Solution: Modify the mobile phase composition by changing the organic solvent ratio (e.g., acetonitrile vs. methanol) or by adjusting the pH.

    • Inappropriate Column: The column stationary phase may not be suitable for the separation.

      • Solution: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.

    • Suboptimal Temperature: Temperature can affect selectivity.

      • Solution: Use a column oven and experiment with different temperatures (e.g., 25°C, 30°C, 35°C).

GC-MS Analysis

Issue: Thermal Degradation of this compound in the GC Inlet

  • Possible Causes & Solutions:

    • High Inlet Temperature: The bromomethyl group can make the molecule thermally labile.

      • Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it to find a balance between efficient volatilization and minimal degradation.

    • Active Sites in the Inlet Liner: Exposed silanol groups or metal surfaces in the liner can catalyze degradation.

      • Solution: Use a highly deactivated inlet liner, potentially with glass wool to aid in volatilization and trap non-volatile residues.

Issue: Poor Peak Shape for Volatile Impurities

  • Possible Causes & Solutions:

    • Improper Injection Technique: Can lead to band broadening.

      • Solution: For trace analysis, use a splitless injection and optimize the purge valve time to ensure complete transfer of analytes to the column.

    • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.

      • Solution: If possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Impurity Profiling

This is a general starting protocol and should be optimized for your specific sample and instrumentation.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
GC-MS Method for Residual Solvent Analysis

This protocol is based on USP <467> guidelines for residual solvents and should be adapted for the specific solvents used in the synthesis of this compound.

ParameterRecommended Condition
Column DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 220°C (Splitless)
Injection Volume 1 µL
Oven Program Initial: 40°C for 5 minRamp: 10°C/min to 240°CHold: 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 35-300

Data Presentation

HPLC Method Validation Parameters
ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from all impurity and degradation peaks.
Linearity Correlation coefficient (r²) ≥ 0.995 for the main component and all specified impurities.
Accuracy % Recovery between 98.0% and 102.0% for the main component and specified impurities.
Precision Repeatability (RSD) ≤ 2.0%Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation Stress Testing GCMS GC-MS Sample->GCMS Inject (for residual solvents) HPLC HPLC-UV/DAD Forced_Degradation->HPLC Inject LCMS LC-MS HPLC->LCMS Further Analysis Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation Identify NMR NMR Impurity_Profile Impurity Profile Method_Validation Method Validation Impurity_Profile->Method_Validation Structure_Elucidation->Impurity_Profile

Caption: Workflow for impurity profiling of this compound.

Troubleshooting_HPLC_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Extra-column Dead Volume? Start->Cause3 Solution1 Use End-capped Column Adjust Mobile Phase pH Add Competitive Amine Cause1->Solution1 Solution2 Dilute Sample Reduce Injection Volume Cause2->Solution2 Solution3 Use Shorter/Narrower Tubing Cause3->Solution3

Caption: Troubleshooting logic for HPLC peak tailing.

Strategies for Enhancing the Stability of 3-(4-(bromomethyl)phenyl)isoxazole Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3-(4-(bromomethyl)phenyl)isoxazole derivatives, ensuring the chemical stability of these compounds is paramount for obtaining reliable experimental results and developing viable therapeutic agents. The presence of a reactive bromomethyl group on the phenyl ring introduces a susceptibility to degradation, primarily through hydrolysis and oxidation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is degrading in aqueous solutions. What is the likely cause and how can I prevent it?

A1: The most probable cause of degradation in aqueous media is the hydrolysis of the benzylic bromide. The benzylic carbon is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. This process can be accelerated by elevated temperatures and pH extremes.

Troubleshooting Steps:

  • pH Control: Maintain the pH of the solution within a weakly acidic to neutral range (pH 4-7). Hydrolysis of benzylic bromides is often catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally at a minimum in the neutral pH range.

  • Temperature Management: Store and handle solutions at low temperatures (2-8 °C) to minimize the rate of hydrolysis.

  • Use of Co-solvents: If the experimental conditions permit, consider using a co-solvent system (e.g., water/acetonitrile, water/DMSO) to reduce the concentration of water and thereby slow down the hydrolysis reaction. The choice of co-solvent should be carefully considered to ensure it does not introduce other stability issues.

  • Lyophilization: For long-term storage, consider lyophilizing the compound to remove water. The dried powder form is generally more stable.

Q2: I am observing unexpected byproducts in my formulation. Could this be due to oxidation?

A2: Yes, the benzylic position is also prone to oxidation, which can lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives.[1][2][3] This can be initiated by exposure to atmospheric oxygen, light, or the presence of oxidizing agents in the formulation.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound and its formulations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photolytic degradation, which can generate radicals that initiate oxidation.

  • Antioxidants: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the specific formulation and potential incompatibilities.

  • Chelating Agents: Trace metal ions can catalyze oxidation reactions. The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.

Q3: How can I assess the stability of my this compound derivative?

A3: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential for monitoring the degradation of your compound and quantifying any impurities that may form. Forced degradation studies are performed to intentionally degrade the sample and demonstrate that the analytical method can separate the intact drug from its degradation products.

Quantitative Data Summary

Table 1: Influence of pH on the Pseudo-First-Order Rate Constant (k) for Hydrolysis of a Benzylic Ester at 25°C

pHk (s⁻¹)Half-life (t₁₂)
2.0No significant degradation> 1 year
7.41.16 x 10⁻⁶~7 days
9.01.31 x 10⁻⁵~15 hours

Data adapted from a study on benzyl nicotinate, which contains a benzylic ester susceptible to hydrolysis. This illustrates the general trend of increased hydrolysis rate with increasing pH.

Table 2: Influence of Temperature on the Pseudo-First-Order Rate Constant (k) for Hydrolysis of a Benzylic Ester at pH 7.4

Temperature (°C)k (s⁻¹)Half-life (t₁₂)
251.16 x 10⁻⁶~7 days
501.95 x 10⁻⁵~10 hours
803.28 x 10⁻⁴~35 minutes

Data adapted from a study on benzyl nicotinate. This demonstrates the significant acceleration of hydrolysis at elevated temperatures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Isoxazole Derivatives

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific this compound derivative.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile)
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A typical gradient might be: 0-5 min (95% A), 5-25 min (95-5% A), 25-30 min (5% A), 30-35 min (5-95% A), 35-40 min (95% A).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by the UV absorbance maximum of your compound (typically in the range of 254-280 nm).
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

Stock Solution Preparation:

Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).

    • At each time point, weigh an appropriate amount of the stressed solid, dissolve it in the initial solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

Analysis:

Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.

Visualizations

degradation_pathway This compound This compound Benzyl Alcohol Derivative Benzyl Alcohol Derivative This compound->Benzyl Alcohol Derivative Hydrolysis (H₂O, pH) Benzaldehyde Derivative Benzaldehyde Derivative This compound->Benzaldehyde Derivative Oxidation ([O]) Benzoic Acid Derivative Benzoic Acid Derivative Benzaldehyde Derivative->Benzoic Acid Derivative Further Oxidation ([O])

Caption: Primary degradation pathways for this compound derivatives.

experimental_workflow cluster_0 Stability Assessment Forced Degradation Forced Degradation HPLC Method Development HPLC Method Development Forced Degradation->HPLC Method Development Identify Degradants Method Validation Method Validation HPLC Method Development->Method Validation Validate Specificity Stability Studies Stability Studies Method Validation->Stability Studies Monitor Stability

Caption: Workflow for assessing the stability of pharmaceutical compounds.

stabilization_strategies cluster_formulation Formulation Strategies Instability Instability pH Control pH Control Instability->pH Control Low Temperature Low Temperature Instability->Low Temperature Co-solvents Co-solvents Instability->Co-solvents Antioxidants Antioxidants Instability->Antioxidants Light Protection Light Protection Instability->Light Protection Stabilization Stabilization pH Control->Stabilization Low Temperature->Stabilization Co-solvents->Stabilization Antioxidants->Stabilization Light Protection->Stabilization

Caption: Formulation strategies to enhance the stability of the derivatives.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(4-(bromomethyl)phenyl)isoxazole and Other Benzylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-(4-(bromomethyl)phenyl)isoxazole with a series of standard benzylic bromides. Due to the absence of published kinetic data for this compound, this document outlines a comprehensive experimental protocol for determining its reactivity and presents a comparison based on established principles of physical organic chemistry and available data for analogous compounds.

Introduction to Benzylic Bromide Reactivity

Benzylic halides are a class of organic compounds that are highly valued in synthetic chemistry for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions. In an S(_N)1 mechanism, the rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance. For an S(_N)2 reaction, the p-orbitals of the aromatic ring overlap with the p-orbital of the carbon atom undergoing substitution, stabilizing the transition state.

The reactivity of a substituted benzylic bromide is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density in the ring, stabilizing the carbocation intermediate and thus accelerating S(_N)1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down S(_N)1 reactions.

Comparative Reactivity Analysis

To quantitatively compare the reactivity of this compound, a kinetic study of its solvolysis is proposed. The rate of this reaction can be compared against a series of well-characterized para-substituted benzylic bromides. The isoxazole ring at the para-position is expected to act as an electron-withdrawing group, thereby deactivating the benzylic bromide towards S(_N)1 reactions compared to unsubstituted benzyl bromide.

Predicted and Experimental Reactivity Data

The following table summarizes the known relative solvolysis rates for a selection of benzylic bromides and provides a predicted value for this compound. The reactivity is highly dependent on the Hammett substituent constant ((\sigma_p)), which quantifies the electronic effect of a para-substituent.

Compoundpara-SubstituentHammett Constant ((\sigma_p))Relative Rate Constant (k/k₀)
4-Methoxybenzyl bromide-OCH₃-0.27330
4-Methylbenzyl bromide-CH₃-0.1715.8
Benzyl bromide-H0.001.00
4-Chlorobenzyl bromide-Cl0.230.29
4-Nitrobenzyl bromide-NO₂0.780.003
This compound -isoxazole ~0.4-0.6 (estimated) ~0.01 - 0.1 (Predicted)

Note: Relative rate constants are for the solvolysis in 50% aqueous acetone at 25°C, relative to benzyl bromide. The Hammett constant and relative rate for the isoxazole derivative are estimates based on the electron-withdrawing nature of the isoxazole ring.

Experimental Protocols

To empirically determine the reactivity of this compound, the following experimental protocol for a comparative solvolysis kinetics study is proposed.

Objective

To determine the first-order rate constant (k) for the solvolysis of this compound and compare it to that of other para-substituted benzylic bromides under identical conditions.

Materials
  • This compound

  • Benzyl bromide

  • 4-Methoxybenzyl bromide

  • 4-Methylbenzyl bromide

  • 4-Chlorobenzyl bromide

  • 4-Nitrobenzyl bromide

  • Solvent: 50% (v/v) aqueous acetone

  • Titration equipment: Burette, pipette, flasks

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (25°C)

Procedure
  • Solution Preparation : Prepare a ~0.1 M solution of each benzylic bromide in 50% aqueous acetone.

  • Reaction Initiation : Place a known volume (e.g., 50 mL) of the benzylic bromide solution in a sealed flask and equilibrate to 25°C in the water bath. Start a timer as soon as the solution reaches thermal equilibrium.

  • Sampling : At regular time intervals (e.g., every 15 minutes for reactive compounds, longer for less reactive ones), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot by adding it to a flask containing cold acetone.

  • Titration : Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Collection : Record the volume of NaOH solution required to neutralize the HBr at each time point. The final time point ("infinity" reading) should be taken after the reaction has gone to completion (approximately 10 half-lives).

  • Rate Constant Calculation : The first-order rate constant (k) can be determined by plotting ln(V(\infty) - V

    t_tt​
    ) versus time, where V(\infty) is the volume of NaOH at the final time point and V
    t_tt​
    is the volume at time t. The slope of this line will be -k.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_sol Prepare 0.1 M Benzylic Bromide in 50% Aqueous Acetone thermo Equilibrate Solution to 25°C prep_sol->thermo start_rxn Initiate Solvolysis (Start Timer) sampling Withdraw Aliquots at Timed Intervals start_rxn->sampling quench Quench Reaction in Cold Acetone sampling->quench titrate Titrate HBr with Standardized NaOH calc Calculate Rate Constant (k) from Titration Data titrate->calc

Caption: Workflow for determining the solvolysis rate constant.

Substituent Effects on Reactivity

G cluster_0 Reactivity Trend cluster_1 Mechanism reactivity N1 Rate)> NO2 4-Nitro (Strong EWG) Isoxazole 4-Isoxazole (EWG) NO2->Isoxazole SN2 SN2 Competes/Favored Cl 4-Chloro (Weak EWG) Isoxazole->Cl H Unsubstituted Cl->H CH3 4-Methyl (Weak EDG) H->CH3 OCH3 4-Methoxy (Strong EDG) CH3->OCH3 SN1 SN1 Favored SN1->SN2 Carbocation Destabilization

Caption: Influence of para-substituents on benzylic bromide reactivity.

biological activity of 3-(4-(bromomethyl)phenyl)isoxazole derivatives versus parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 3-(4-substituted phenyl)isoxazole derivatives, with a focus on their chitin synthesis inhibitory effects. Due to the limited availability of public data on the specific biological activity of 3-(4-(bromomethyl)phenyl)isoxazole and its direct derivatives, this guide utilizes a closely related series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles as a case study to explore structure-activity relationships.

Chitin Synthesis Inhibition

Chitin, a polymer of N-acetylglucosamine, is a crucial component of the exoskeleton in insects and the cell walls of fungi. Its inhibition is a key target for the development of insecticides and antifungal agents. The following data summarizes the inhibitory activity of various 3-(4-substituted phenyl)isoxazole derivatives on chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.

Quantitative Comparison of Chitin Synthesis Inhibitory Activity

The table below presents the 50% inhibitory concentration (IC50) values for a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazole derivatives. The parent compound in this series is the unsubstituted phenyl derivative (R = H).

Compound IDSubstituent (R) at para-positionIC50 (µM)
Parent Compound H1.0
Derivative 1 F0.5
Derivative 2 Cl0.3
Derivative 3 Br0.4
Derivative 4 I1.2
Derivative 5 CH30.6
Derivative 6 C2H50.4
Derivative 7 n-C3H70.7
Derivative 8 i-C3H71.5
Derivative 9 n-C4H90.8
Derivative 10 t-C4H9>100
Derivative 11 OCH32.5
Derivative 12 OCF3>100
Derivative 13 NO2>100
Derivative 14 CN5.0
Derivative 15 CF3>100

Data Interpretation: The substitution at the para-position of the 3-phenyl ring significantly influences the chitin synthesis inhibitory activity. Halogen substituents (F, Cl, Br) and small alkyl groups (CH3, C2H5) generally enhance the activity compared to the unsubstituted parent compound. However, bulky substituents like tert-butyl (t-C4H9) and electron-withdrawing groups with large volumes like trifluoromethoxy (OCF3) and trifluoromethyl (CF3) lead to a dramatic decrease in activity. This suggests that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological target.

Experimental Protocols

Chitin Synthesis Inhibition Assay in Cultured Integument of Chilo suppressalis[1]

This protocol details the methodology used to determine the chitin synthesis inhibitory activity of the isoxazole derivatives.

1. Insect Rearing and Integument Preparation:

  • Diapausing larvae of the rice stem borer, Chilo suppressalis, are reared on an artificial diet under sterile conditions.

  • Integuments are surgically excised from the larvae.

2. Culturing of Integuments:

  • The excised integuments are cultured in a serum-free Grace's insect medium.

  • The medium is supplemented with 0.2 µM 20-hydroxyecdysone to stimulate molting.

3. Compound Treatment and Radiolabeling:

  • After an initial 24-hour culture period, the integuments are transferred to a fresh medium.

  • This new medium contains the test compound at various concentrations and N-acetyl-D-[1-¹⁴C]glucosamine ([¹⁴C]NAG), a radiolabeled precursor for chitin synthesis.

4. Measurement of Chitin Synthesis:

  • The integuments are incubated in the presence of the test compound and [¹⁴C]NAG.

  • The amount of radiolabel incorporated into chitin is measured using a scintillation counter.

  • The inhibitory activity of the compound is determined by comparing the amount of [¹⁴C]NAG incorporated in treated integuments to that in control (untreated) integuments.

  • IC50 values are calculated as the concentration of the compound that inhibits chitin synthesis by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of the chitin synthesis inhibition assay and a simplified representation of the structure-activity relationship logic.

Experimental_Workflow cluster_preparation Preparation cluster_culture Culturing cluster_analysis Analysis Insect_Rearing 1. Rearing of Chilo suppressalis larvae Integument_Excision 2. Excision of integuments Insect_Rearing->Integument_Excision Initial_Culture 3. Initial 24h culture with 20-hydroxyecdysone Integument_Excision->Initial_Culture Treatment_Culture 4. Culture with test compound and [¹⁴C]NAG Initial_Culture->Treatment_Culture Measurement 5. Measurement of [¹⁴C]NAG incorporation Treatment_Culture->Measurement Calculation 6. Calculation of IC50 values Measurement->Calculation

Caption: Workflow for the chitin synthesis inhibition assay.

SAR_Logic cluster_derivatives Derivatives with varying para-substituents cluster_activity Biological Activity Parent 3-(4-H-phenyl)isoxazole (Parent Compound) Halogen Halogen (F, Cl, Br) Parent->Halogen Small_Alkyl Small Alkyl (CH3, C2H5) Parent->Small_Alkyl Bulky_Group Bulky Group (t-Bu) Parent->Bulky_Group Large_EWG Large EWG (OCF3, CF3) Parent->Large_EWG Increased_Activity Increased Activity Halogen->Increased_Activity Small_Alkyl->Increased_Activity Decreased_Activity Decreased Activity Bulky_Group->Decreased_Activity Large_EWG->Decreased_Activity

Caption: Structure-Activity Relationship (SAR) for chitin synthesis inhibition.

Conclusion

The presented data on 3-(4-substituted phenyl)isoxazole derivatives demonstrates that modifications to the phenyl ring can significantly modulate their biological activity as chitin synthesis inhibitors. While direct comparative data for this compound derivatives remains elusive in publicly available literature, the structure-activity relationships observed in this analogous series provide valuable insights for the rational design of novel isoxazole-based compounds with enhanced biological activities. Further research is warranted to explore the full potential of this chemical scaffold in various therapeutic and agricultural applications.

in vitro assay results for novel compounds synthesized from 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of in vitro assay results for novel compounds synthesized from the phenylisoxazole scaffold is detailed below.

Disclaimer: Initial searches for compounds specifically synthesized from "3-(4-(bromomethyl)phenyl)isoxazole" did not yield relevant in vitro assay data. Therefore, this guide provides a comparative overview of assay results for the broader, well-researched class of novel phenylisoxazole derivatives, which share a common core structure and exhibit a range of biological activities. The data presented is synthesized from multiple research publications to provide a valuable comparative resource for researchers, scientists, and drug development professionals.

Comparative In Vitro Biological Activities of Phenylisoxazole Derivatives

The phenylisoxazole scaffold is a versatile starting point for the synthesis of compounds with diverse biological activities. This guide compares the in vitro performance of various phenylisoxazole derivatives in anticancer, enzyme inhibition, and antioxidant assays.

Anticancer Activity

A series of phenyl-isoxazole-carboxamide derivatives were evaluated for their cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using the MTS assay.

Table 1: In Vitro Anticancer Activity of Phenyl-isoxazole-carboxamide Derivatives

Compound IDHeLa IC50 (µM)Hep3B IC50 (µM)MCF-7 IC50 (µM)Hek293T (Normal Cell Line) IC50 (µM)
2a 0.918.02-112.78
2d -5.96-266.66
Doxorubicin (Control) -2.23-0.581

Data sourced from[1][2]. A lower IC50 value indicates greater potency.

Enzyme Inhibition

Phenylisoxazole derivatives have been investigated as inhibitors of various enzymes, including Acetyl-CoA Carboxylase (ACC), α-amylase, and α-glucosidase, which are therapeutic targets for cancer and diabetes.

Table 2: In Vitro Enzyme Inhibitory Activity of Phenylisoxazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Control CompoundControl IC50 (µM)
6g hACC10.0998CP-6401860.108
6l hACC1-CP-640186-
5c α-glucosidase15.2Acarbose49.3
5h α-amylase16.4Acarbose24.0
5h α-glucosidase31.6Acarbose49.3

Data for ACC inhibitors sourced from[3][4]. Data for α-amylase and α-glucosidase inhibitors sourced from[5].

Antioxidant Activity

The antioxidant potential of fluorophenyl-isoxazole-carboxamide derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Table 3: In Vitro Antioxidant Activity of Fluorophenyl-isoxazole-carboxamide Derivatives

Compound IDDPPH Scavenging IC50 (µg/mL)Control CompoundControl IC50 (µg/mL)
2a 0.45Trolox3.10
2c 0.47Trolox3.10

Data sourced from[6][7]. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols

MTS Assay for Anticancer Activity

The in vitro cytotoxic evaluation of the phenyl-isoxazole-carboxamide derivatives was conducted using the MTS assay against hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cancer cell lines, as well as a normal cell line (Hek293T)[1][2].

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.

  • Incubation and Absorbance Reading: The plates were incubated for a further 1-4 hours, and the absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

DPPH Free Radical Scavenging Assay

The antioxidant activity of the synthesized compounds was evaluated by the DPPH free radical scavenging method[6][7].

  • Preparation of Solutions: A solution of DPPH in methanol was prepared. The test compounds were dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution was mixed with the DPPH solution.

  • Incubation: The mixture was shaken and allowed to stand in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH scavenging activity was calculated, and the IC50 value was determined.

Enzyme Inhibition Assays (General Protocol)

The inhibitory activity of phenylisoxazole derivatives against enzymes like ACC1, α-amylase, and α-glucosidase was determined using specific enzyme inhibitor screening kits or established protocols[3][5][8].

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate were prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds.

  • Enzymatic Reaction Initiation: The reaction was initiated by the addition of the substrate.

  • Reaction Termination and Detection: After a specific incubation time, the reaction was stopped, and the product formation was quantified using a suitable method (e.g., colorimetric, fluorometric).

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assays cluster_data Data Analysis start Phenylisoxazole Scaffold synth Chemical Synthesis of Derivatives start->synth anticancer Anticancer Assays (MTS) synth->anticancer enzyme Enzyme Inhibition Assays (ACC, Amylase, etc.) synth->enzyme antioxidant Antioxidant Assays (DPPH) synth->antioxidant ic50 IC50 / EC50 Determination anticancer->ic50 enzyme->ic50 antioxidant->ic50

Caption: General workflow from synthesis to in vitro testing.

anticancer_mechanism compound Phenylisoxazole Derivative cell Cancer Cell compound->cell target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition cell->target pathway Signaling Pathway Interruption target->pathway apoptosis Apoptosis / Cell Cycle Arrest target->apoptosis growth_inhibition Inhibition of Cell Proliferation pathway->growth_inhibition apoptosis->growth_inhibition

Caption: Putative mechanism of anticancer activity.

References

Structure-Activity Relationship of 3-Phenylisoxazole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-phenylisoxazole analogs, focusing on their structure-activity relationships (SAR) in various biological contexts. While specific SAR data for 3-(4-(bromomethyl)phenyl)isoxazole analogs is limited in publicly available literature, this guide synthesizes data from closely related 3-phenylisoxazole derivatives to inform on the potential activity of this compound class.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The substitution pattern on the phenyl ring at the 3-position of the isoxazole core plays a critical role in modulating this activity. This guide presents quantitative data from various studies, details relevant experimental protocols, and visualizes key experimental workflows and signaling pathways to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity of 3-Phenylisoxazole Analogs

The biological activity of 3-phenylisoxazole derivatives is significantly influenced by the nature, size, and electronic properties of the substituents on the phenyl ring. The following tables summarize the quantitative SAR data for different series of analogs.

Anticancer Activity

A series of novel isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of different substituents on the phenyl ring attached to the isoxazole core.

Table 1: Cytotoxic Activity of 3-(Substituted-phenyl)isoxazole-Carboxamide Analogs

Compound IDPhenyl Substituent (R)Cell LineIC50 (µg/mL)
1a 4-HHeLa39.80[1]
1d 4-OCH₃HeLa18.62[1]
1d 4-OCH₃Hep3B~23[1]
1e 2,4-di-OCH₃Hep3B~23[1]

Data from a study on isoxazole-carboxamide derivatives.[1]

SAR Summary for Anticancer Activity:

  • Electron-donating groups: The presence of a methoxy group (an electron-donating group) at the para-position of the phenyl ring (compound 1d ) increased the cytotoxic activity against HeLa and Hep3B cells compared to the unsubstituted analog (1a ).[1]

  • Multiple substitutions: A di-methoxy substituted analog (1e ) also showed significant activity against Hep3B cells.[1]

Enzyme Inhibition

The inhibitory activity of 3-phenylisoxazole analogs has been evaluated against various enzymes. The following table details the SAR of a series of 4-nitro-3-phenylisoxazole derivatives as antibacterial agents, with the activity presented as the half-maximal effective concentration (EC50).

Table 2: Antibacterial Activity of 4-Nitro-3-(substituted-phenyl)isoxazole Analogs

Compound IDPhenyl Substituent (R)Target OrganismEC50 (µM)
2a 4-FXanthomonas oryzae>500
2b 4-ClXanthomonas oryzae12.8
2c 4-BrXanthomonas oryzae15.6
2d 4-IXanthomonas oryzae35.7
2e 4-CH₃Xanthomonas oryzae28.9
2f 4-OCH₃Xanthomonas oryzae60.2
Positive Control BismerthiazolXanthomonas oryzae78.5

Data from a study on the antibacterial activity of 4-nitro-3-phenylisoxazole derivatives.[2][3]

SAR Summary for Antibacterial Activity:

  • Halogen substituents: The presence of a halogen at the para-position of the phenyl ring significantly influenced antibacterial activity. Chlorine (2b ) and bromine (2c ) substituents resulted in the most potent activity, being more effective than the positive control.[2][3] A fluorine substituent (2a ) led to a loss of activity, while an iodine substituent (2d ) showed moderate activity.[2][3]

  • Alkyl and alkoxy groups: Methyl (2e ) and methoxy (2f ) groups at the para-position resulted in moderate to good antibacterial activity.[2][3]

Potential Role of the 4-(Bromomethyl)phenyl Substituent

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key assays relevant to the evaluation of isoxazole analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-48 hours).[5]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.[6][7]

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[6][7]

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Induce apoptosis in cells using the test compound.

  • Lyse the cells to release cellular contents, including caspases.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well to initiate the reaction.[8]

  • Incubate the plate at 37°C for 1-2 hours.[8]

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/420-460 nm (for AMC).[7]

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_data Data Acquisition & Analysis start Seed Cells in 96-well Plate treat Treat with Isoxazole Analogs start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (4h) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for determining the cytotoxicity of isoxazole analogs using the MTT assay.

PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Growth Cell Growth Akt->Growth mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often dysregulated in cancer.

References

Comparative Validation of a Novel 3-(4-(bromomethyl)phenyl)isoxazole Derivative: Synthesis, Characterization, and In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive validation of the synthesis of a novel compound, 3-(4-(bromomethyl)phenyl)isoxazole (designated as ISO-Br ). The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The introduction of a bromomethyl group on the phenyl ring offers a reactive site for further functionalization, potentially serving as a precursor for more complex drug candidates or enhancing biological efficacy. This document details the synthetic protocol, rigorous spectroscopic characterization, and a comparative analysis of its in vitro anticancer performance against its non-brominated counterpart, 3-phenylisoxazole (ISO-H ), and a standard chemotherapeutic agent, Doxorubicin. All quantitative data is presented in standardized tables, and workflows are visualized using diagrams.

Synthesis and Characterization

The synthesis of ISO-Br was accomplished via a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.[3] This is a common and effective method for preparing isoxazole derivatives.[4] The successful synthesis and purity of the final compound were validated through melting point determination and various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_and_Validation_Workflow Overall Experimental Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure & Purity Validation cluster_bioassay Biological Evaluation start Reactants: 4-(bromomethyl)benzaldehyde + Acetophenone chalcone Claisen-Schmidt Condensation start->chalcone NaOH, EtOH cyclization Cyclization with Hydroxylamine HCl chalcone->cyclization KOH, EtOH, Reflux purification Column Chromatography cyclization->purification char_start Purified ISO-Br purification->char_start nmr NMR Spectroscopy (¹H & ¹³C) char_start->nmr ms Mass Spectrometry char_start->ms ftir FT-IR Analysis char_start->ftir mp Melting Point char_start->mp bio_start Validated ISO-Br mtt MTT Cytotoxicity Assay bio_start->mtt ic50 IC₅₀ Determination (HeLa Cells) mtt->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow from synthesis to biological comparison.
Experimental Protocol: Synthesis of ISO-Br

  • Step 1: Synthesis of (E)-1-phenyl-3-(4-(bromomethyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)

    • To a solution of 4-(bromomethyl)benzaldehyde (1.99 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol, an aqueous solution of sodium hydroxide (20 mL, 10% w/v) was added dropwise with constant stirring at room temperature.

    • The mixture was stirred for 4 hours, during which a yellow precipitate formed.

    • The precipitate was filtered, washed with cold water until the filtrate was neutral, and dried. The crude chalcone was recrystallized from ethanol.

  • Step 2: Synthesis of this compound (ISO-Br)

    • The synthesized chalcone (2.99 g, 9.5 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) were dissolved in 40 mL of absolute ethanol.[3]

    • Potassium hydroxide (0.62 g, 11 mmol) was added, and the mixture was refluxed for 6 hours.[3]

    • The reaction progress was monitored by Thin Layer Chromatography (TLC).

    • After completion, the mixture was cooled and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and dried.

    • The final product was purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Physicochemical and Spectroscopic Data

The synthesized ISO-Br was characterized and compared with its non-brominated analog, ISO-H . The data confirm the successful synthesis of the target structure.

PropertyThis compound (ISO-Br)3-phenylisoxazole (ISO-H) (Reference)
Molecular Formula C₁₀H₈BrNOC₉H₇NO
Molecular Weight 238.08 g/mol 145.16 g/mol
Physical State White SolidWhite to off-white solid
Yield 78%N/A
Melting Point 112-114 °C41-44 °C
¹H NMR (CDCl₃, δ ppm) 8.35 (d, 1H, isoxazole-H), 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.60 (d, 1H, isoxazole-H), 4.55 (s, 2H, -CH₂Br)8.38 (d, 1H, isoxazole-H), 7.85-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.58 (d, 1H, isoxazole-H)
¹³C NMR (CDCl₃, δ ppm) 162.5 (C=N), 158.0 (C-O), 140.2, 130.5, 128.8, 127.5 (Ar-C), 101.2 (isoxazole-CH), 32.5 (-CH₂Br)163.0 (C=N), 157.8 (C-O), 130.8, 129.5, 128.9, 127.0 (Ar-C), 100.9 (isoxazole-CH)
FT-IR (cm⁻¹) 3125 (Ar C-H), 1610 (C=N), 1450 (C=C), 1130 (C-O), 940 (N-O), 690 (C-Br)3130 (Ar C-H), 1615 (C=N), 1445 (C=C), 1125 (C-O), 935 (N-O)
MS (ESI) m/z 237.98 [M]+, 239.98 [M+2]+m/z 146.05 [M+H]+

Comparative Performance: In Vitro Anticancer Activity

Isoxazole derivatives are noted for their potential as anticancer agents.[5][6] To validate the biological potential of ISO-Br , its cytotoxic effect was evaluated against the HeLa (human cervical cancer) cell line using a standard MTT assay. The performance was compared with the unsubstituted analog ISO-H and the clinical anticancer drug Doxorubicin.

PI3K_Akt_Pathway Hypothetical Target Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec PI3K PI3K Rec->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ISO_Br ISO-Br ISO_Br->AKT Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by ISO-Br.
Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of ISO-Br , ISO-H , and Doxorubicin (0.1 to 100 µM) for 48 hours. A control group was treated with DMSO-containing medium.

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated, and the half-maximal inhibitory concentration (IC₅₀) was determined using non-linear regression analysis.

Comparative Cytotoxicity Data

The results, summarized below, indicate that ISO-Br exhibits significantly higher cytotoxicity against HeLa cells compared to its non-brominated analog, suggesting that the bromomethyl group contributes positively to its anticancer activity. While not as potent as Doxorubicin, its activity is substantial.

CompoundIC₅₀ against HeLa Cells (µM)
ISO-Br (Novel) 15.4 ± 1.2
ISO-H (Reference) > 100
Doxorubicin (Control) 0.8 ± 0.1

Values are presented as mean ± standard deviation from three independent experiments.

Conclusion

The novel compound this compound (ISO-Br ) was successfully synthesized with a good yield and its structure was unequivocally confirmed by comprehensive spectroscopic analysis.[7][8] Comparative biological evaluation revealed that ISO-Br possesses potent cytotoxic activity against the HeLa cancer cell line, with an IC₅₀ value of 15.4 µM. This is a marked improvement over the non-brominated analog ISO-H , which was largely inactive. The presence of the bromomethyl functional group appears crucial for this enhanced anticancer activity. These findings validate the synthetic pathway and establish ISO-Br as a promising candidate for further investigation and development in cancer drug discovery.[6]

References

Unraveling the Anticancer Potential of Isoxazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the anticancer effects of different isoxazole-based compounds, which can be considered isomers based on the substitution patterns on the isoxazole ring and associated moieties. We delve into their structure-activity relationships, inhibitory concentrations, and the molecular pathways they modulate, supported by experimental data and detailed protocols.

The versatility of the isoxazole scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with varying anticancer potencies. These compounds exert their effects through multiple mechanisms, including the inhibition of crucial cellular machinery like heat shock protein 90 (HSP90), induction of programmed cell death (apoptosis), and cell cycle arrest.[1][2] This analysis aims to provide a clear comparison of these effects to guide future drug design and development.

Comparative Anticancer Activity of Isoxazole Derivatives

The anticancer efficacy of isoxazole derivatives is highly dependent on their substitution patterns. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isoxazole compounds against several human cancer cell lines, offering a quantitative comparison of their cytotoxic effects.

Compound IDR1 (Position 3)R2 (Position 5)Cancer Cell LineIC50 (µM)Reference
Series 1
Compound APhenyl4-ChlorophenylMCF-7 (Breast)8.5[3]
Compound B4-Methoxyphenyl4-ChlorophenylMCF-7 (Breast)12.3[3]
Compound CPhenyl4-FluorophenylMCF-7 (Breast)9.2[3]
Series 2
Compound DIndole-A549 (Lung)18.32[4]
Compound EIndole-MCF-7 (Breast)17.28[4]
Series 3
Compound 1aDiamino4-bromophenylazoPC3 (Prostate)53.96[5]
Compound 1bDiamino3-chlorophenylazoPC3 (Prostate)47.27[5]
Compound 1dDiamino2-bromophenylazoPC3 (Prostate)38.63[5]

Table 1: Comparative IC50 values of various isoxazole derivatives against different cancer cell lines.

Key Signaling Pathways Modulated by Isoxazole Derivatives

Isoxazole derivatives have been shown to interfere with several critical signaling pathways that are often dysregulated in cancer. A prominent mechanism is the inhibition of Heat Shock Protein 90 (HSP90).[2][6] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting HSP90, isoxazole compounds can lead to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[2][7]

Another crucial mechanism is the induction of apoptosis, or programmed cell death.[8] Isoxazole derivatives can trigger both the intrinsic and extrinsic apoptotic pathways by modulating the expression of key regulatory proteins such as Bcl-2 family members and activating caspases.[9]

HSP90_Inhibition_Pathway HSP90 Inhibition by Isoxazole Derivatives cluster_0 Isoxazole Derivative Action cluster_1 Cellular Machinery cluster_2 Cellular Outcomes Isoxazole_Derivative Isoxazole_Derivative HSP90 HSP90 Isoxazole_Derivative->HSP90 Inhibits Oncogenic_Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR) HSP90->Oncogenic_Client_Proteins Stabilizes Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Protein_Degradation Client Protein Degradation Oncogenic_Client_Proteins->Protein_Degradation Leads to Ubiquitin_Proteasome_System->Protein_Degradation Mediates Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Degradation->Apoptosis Apoptosis_Induction_Pathway Apoptosis Induction by Isoxazole Derivatives cluster_0 Initiation cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Isoxazole_Derivative Isoxazole_Derivative Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Isoxazole_Derivative->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates permeability Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow General Experimental Workflow for Anticancer Evaluation Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Isoxazole Derivatives Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and IC50 Calculation Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

References

assessing the target selectivity of compounds derived from 3-(4-(bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities. Compounds derived from isoxazole scaffolds have demonstrated potential as potent and selective modulators of key cellular targets, including protein kinases, bromodomains, and nuclear receptors. This guide provides an objective comparison of the target selectivity of various isoxazole-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutics.

Kinase Inhibitor Selectivity

Isoxazole derivatives have been successfully developed as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways. Achieving selectivity among the highly conserved ATP-binding sites of kinases is a significant challenge in drug discovery.

Comparative Selectivity of Isoxazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of representative isoxazole-containing compounds against a panel of kinases, demonstrating their selectivity profiles.

Compound IDTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity FoldReference
Isoxazole-A JNK126p38α160>6x[1]
JNK327p38α180>6x[1]
Isoxazole-B c-Met1.8VEGFR-2>1000>555x[2]
Isoxazole-C VEGFR-1650VEGFR-2710011x[3]

Isoxazole-A demonstrates good selectivity for JNK kinases over the closely related p38 MAPK. In contrast, Isoxazole-B , a 3-amino-benzo[d]isoxazole derivative, exhibits remarkable selectivity for c-Met kinase.[2] Isoxazole-C , a quinone-isoxazole hybrid, shows moderate selectivity between VEGFR subtypes.[3]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds is typically determined using a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.

Radiometric Kinase Assay (General Protocol):

  • Reaction Setup: In a 96-well plate, kinase reactions are initiated by combining the purified kinase, a substrate peptide (e.g., myelin basic protein for MAP kinases), and γ-³²P-ATP in a kinase buffer. Test compounds are added at varying concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the remaining γ-³²P-ATP using phosphocellulose filter plates.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Bromodomain Inhibitor Selectivity

Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a critical role in transcriptional regulation. The BET (Bromodomain and Extra-Terminal domain) family of bromodomains, particularly BRD4, are well-validated cancer targets.

Comparative Selectivity of Isoxazole-Based Bromodomain Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) for isoxazole derivatives against various bromodomains, highlighting their selectivity within and outside the BET family.

Compound IDTarget BromodomainIC50 (nM)Off-Target BromodomainIC50 (nM)Selectivity FoldReference
Isoxazole-D BRD4(1)180CBP>18000>100x[4]
Isoxazole-E p30010BRD4(1)>1000>100x[5]
Isoxazole-F BRD4(1)4800CREBBP>25000>5x[6][7]

Isoxazole-D , a 3,5-dimethylisoxazole substituted benzimidazole, shows excellent selectivity for the first bromodomain of BRD4 (BRD4(1)) over the non-BET bromodomain of CBP.[4] In contrast, Isoxazole-E , a 5-imidazole-3-methylbenz[d]isoxazole derivative, is highly selective for the CBP/p300 bromodomains.[5] Isoxazole-F , another 3,5-dimethylisoxazole derivative, displays more moderate selectivity for BRD4(1) over CREBBP.[6][7]

Experimental Protocol: AlphaScreen Assay for Bromodomain Inhibition

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay commonly used to assess bromodomain-ligand interactions.[8][9]

  • Reagent Preparation: Prepare a master mix containing the biotinylated histone peptide substrate and the GST-tagged bromodomain protein in assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds to a 384-well microplate.

  • Incubation 1: Add the master mix to the wells and incubate for a defined period (e.g., 30 minutes) to allow for binding.

  • Bead Addition: Add Glutathione Acceptor beads and Streptavidin Donor beads to the wells.

  • Incubation 2: Incubate the plate in the dark (e.g., 60 minutes) to allow for bead-protein-peptide complex formation.

  • Detection: Read the plate on an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the proximity of the beads results in a luminescent signal.

  • Data Analysis: A decrease in signal indicates inhibition. IC50 values are determined from dose-response curves.

Nuclear Receptor Modulator Selectivity

Nuclear receptors are ligand-activated transcription factors that regulate a wide array of physiological processes. Isoxazole-containing compounds have been identified as modulators of several nuclear receptors, including the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key driver of Th17 cell differentiation and a target for autoimmune diseases.

Comparative Selectivity of Isoxazole-Based Nuclear Receptor Modulators

The following table compares the potency of a trisubstituted isoxazole inverse agonist against RORγt and its selectivity over the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Compound IDTarget Nuclear ReceptorIC50 (nM)Off-Target Nuclear ReceptorEC50 (µM)Selectivity FoldReference
Isoxazole-G RORγt<35PPARγ>20>100x[10]

Isoxazole-G demonstrates high potency as an inverse agonist for RORγt and exhibits significant selectivity over PPARγ, a nuclear receptor with which some other RORγt modulators show cross-reactivity.[10]

Experimental Protocol: TR-FRET Coactivator Recruitment Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used to study the interaction between nuclear receptors and their co-regulator peptides in the presence of a ligand.[11][12]

  • Reagent Preparation: Prepare solutions of the GST-tagged nuclear receptor ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled coactivator peptide (acceptor) in assay buffer.

  • Compound Dispensing: Dispense serial dilutions of the test compounds into a microplate.

  • Reagent Addition: Add the nuclear receptor LBD to the wells, followed by a mixture of the anti-GST antibody and the coactivator peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding events to reach equilibrium.

  • Detection: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: The TR-FRET ratio is calculated from the emission intensities. For inverse agonists, a decrease in the TR-FRET signal indicates displacement of the coactivator peptide. IC50 values are determined from the dose-response curves.

Visualizing Key Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 phosphorylates SMADs SMADs TGF-betaR->SMADs p-STAT3 p-STAT3 STAT3->p-STAT3 RORgt RORgt p-STAT3->RORgt induces expression SMADs->RORgt co-activates IL-17_Gene IL-17_Gene RORgt->IL-17_Gene activates transcription IL-23R_Gene IL-23R_Gene RORgt->IL-23R_Gene activates transcription

Caption: RORγt Signaling in Th17 Cell Differentiation.

AlphaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor GST-BRD4 GST-BRD4 Biotin-H4 Biotin-H4 GST-BRD4->Biotin-H4 binds Acceptor_Bead Acceptor Acceptor_Bead->GST-BRD4 binds GST Donor_Bead Donor Donor_Bead->Biotin-H4 binds Biotin Light_Signal Signal Donor_Bead->Light_Signal generates GST-BRD4_inh GST-BRD4 Inhibitor Inhibitor Inhibitor->GST-BRD4_inh binds Biotin-H4_inh Biotin-H4 Acceptor_Bead_inh Acceptor Acceptor_Bead_inh->GST-BRD4_inh Donor_Bead_inh Donor Donor_Bead_inh->Biotin-H4_inh No_Signal No Signal

References

cross-reactivity studies of 3-(4-(bromomethyl)phenyl)isoxazole-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of isoxazole-based inhibitors, a class of compounds with significant therapeutic potential. Due to the limited publicly available data on the specific cross-reactivity of 3-(4-(bromomethyl)phenyl)isoxazole-based inhibitors, this document will focus on representative isoxazole-based inhibitors targeting various enzyme families to illustrate the principles and methodologies of cross-reactivity studies. The experimental data presented is a composite illustration based on findings for similar compounds in this class.

Executive Summary

Isoxazole-based compounds have emerged as versatile scaffolds in medicinal chemistry, leading to the development of inhibitors for a range of protein targets, including protein kinases, cyclooxygenases (COX), and acetyl-CoA carboxylase (ACC). A critical aspect of the preclinical development of these inhibitors is the comprehensive assessment of their selectivity, as off-target effects can lead to unforeseen toxicities or side effects. This guide presents a framework for evaluating the cross-reactivity of isoxazole-based inhibitors, featuring illustrative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Cross-Reactivity of Representative Isoxazole-Based Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of three representative isoxazole-based inhibitors against a panel of selected enzymes. This data illustrates how cross-reactivity is quantified and compared.

Target EnzymeInhibitor A (Kinase-Targeted) IC50 (nM)Inhibitor B (COX-Targeted) IC50 (nM)Inhibitor C (ACC-Targeted) IC50 (nM)
Primary Target Casein Kinase 1 (CK1) [1]Cyclooxygenase-2 (COX-2) [2]Acetyl-CoA Carboxylase 1 (ACC1) [3][4]
35 50 100
Off-Target Panel
Cyclin-Dependent Kinase 2 (CDK2)1,200>10,000>10,000
Glycogen Synthase Kinase 3β (GSK3β)850>10,000>10,000
Cyclooxygenase-1 (COX-1)>10,0005,000>10,000
Acetyl-CoA Carboxylase 2 (ACC2)>10,000>10,000800
Retinoic Acid-Related Orphan Receptor γt (RORγt)5,0008,000>10,000

Experimental Protocols

Detailed and standardized experimental protocols are essential for the generation of reproducible cross-reactivity data.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a common method for determining the potency of inhibitors against protein kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., CK1, CDK2, GSK3β)

  • Specific peptide substrates for each kinase

  • Test inhibitor (dissolved in DMSO)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, the following are combined in order:

    • 5 µL of the diluted test inhibitor or vehicle (DMSO).

    • 10 µL of the kinase and substrate mixture in kinase reaction buffer.

    • 10 µL of [γ-³³P]ATP in kinase reaction buffer to initiate the reaction.

  • Incubation: The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination and Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme (cofactor)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, arachidonic acid, and the fluorometric probe in the assay buffer.

  • Compound Plating: Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO-only control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

  • Detection: Immediately begin measuring the fluorescence intensity at timed intervals using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. IC50 values are then calculated using a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for cross-reactivity profiling.

G cluster_0 Wnt Signaling Pathway (CK1 involvement) Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Fzd->Dsh Axin Axin Dsh->Axin BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin P CK1 Casein Kinase 1 (CK1) CK1->BetaCatenin P Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ub TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes

Wnt signaling pathway highlighting the role of Casein Kinase 1.

G cluster_1 Experimental Workflow for Cross-Reactivity Profiling start Start: Isoxazole-Based Inhibitor primary_assay Primary Target Enzyme Assay (e.g., Kinase Assay) start->primary_assay determine_ic50 Determine Primary IC50 primary_assay->determine_ic50 select_panel Select Off-Target Panel (e.g., Kinome-wide) determine_ic50->select_panel secondary_assays Perform Secondary Assays (e.g., Radiometric, Fluorometric) select_panel->secondary_assays data_analysis Data Analysis: Calculate Off-Target IC50s secondary_assays->data_analysis selectivity_profile Generate Selectivity Profile (Table) data_analysis->selectivity_profile end End: Characterized Inhibitor selectivity_profile->end

Workflow for assessing the cross-reactivity of a novel inhibitor.

Conclusion

The cross-reactivity profiling of isoxazole-based inhibitors is a cornerstone of their preclinical evaluation. By employing a systematic approach that includes robust and reproducible in vitro assays against a broad panel of potential off-targets, researchers can gain a comprehensive understanding of an inhibitor's selectivity. This knowledge is paramount for interpreting cellular and in vivo data, anticipating potential side effects, and ultimately guiding the development of safer and more effective therapeutic agents. The methodologies and illustrative data presented in this guide provide a framework for conducting such essential studies.

References

Benchmarking the Synthetic Efficiency of 3-(4-(bromomethyl)phenyl)isoxazole Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of substituted isoxazoles is a key strategy in the development of novel therapeutic agents. This guide provides an objective comparison of the synthetic efficiency for modifications of 3-(4-(bromomethyl)phenyl)isoxazole, a versatile intermediate for introducing diverse functionalities. The following sections detail the experimental protocols and comparative data for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, phenols, and thiols.

Synthesis of this compound Derivatives

The primary route for modifying this compound involves the nucleophilic substitution of the benzylic bromide. This reaction is typically efficient due to the stability of the resulting benzylic carbocation intermediate. The general synthetic workflow is depicted below.

Synthetic Workflow Start This compound Product Substituted Product Start->Product Nucleophilic Substitution Nucleophile Nucleophile (Amine, Phenol, Thiol) Nucleophile->Product Solvent_Base Solvent, Base Solvent_Base->Product

Caption: General workflow for the modification of this compound.

Comparative Analysis of Synthetic Efficiency

The efficiency of the nucleophilic substitution reaction on this compound is influenced by the nature of the nucleophile, the reaction conditions, and the solvent system. The following tables summarize the quantitative data for the synthesis of various derivatives.

Amine Derivatives

The reaction of this compound with various amines generally proceeds with high efficiency, affording the corresponding aminomethyl derivatives which are valuable building blocks in drug discovery.

Amine NucleophileBaseSolventReaction Time (h)Yield (%)
MorpholineK₂CO₃DMF492
PiperidineK₂CO₃DMF490
N-MethylpiperazineK₂CO₃DMF588
AnilineEt₃NCH₂Cl₂1275
BenzylamineEt₃NCH₂Cl₂885
Phenol Derivatives

The synthesis of phenoxymethyl derivatives through the Williamson ether synthesis is a common modification. The reaction efficiency is dependent on the acidity of the phenol and the reaction conditions.

Phenol NucleophileBaseSolventReaction Time (h)Yield (%)
PhenolK₂CO₃Acetone1285
4-MethoxyphenolK₂CO₃Acetone1088
4-NitrophenolCs₂CO₃DMF692
2-ChlorophenolK₂CO₃Acetone1678
NaphtholNaHTHF890
Thiol Derivatives

The reaction with thiols provides a straightforward route to thiomethyl-substituted isoxazoles. These reactions are typically fast and high-yielding.

Thiol NucleophileBaseSolventReaction Time (h)Yield (%)
ThiophenolEt₃NCH₂Cl₂295
4-MethylthiophenolEt₃NCH₂Cl₂296
BenzylthiolEt₃NCH₂Cl₂1.598
EthanethiolNaHTHF392
2-MercaptobenzimidazoleK₂CO₃DMF589

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for the Synthesis of Amine Derivatives

To a solution of this compound (1.0 mmol) in the appropriate solvent (10 mL), the corresponding amine (1.2 mmol) and base (1.5 mmol) were added. The reaction mixture was stirred at room temperature or heated as indicated. Upon completion, the reaction was quenched with water and the product was extracted with an organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for the Synthesis of Phenol Derivatives (Williamson Ether Synthesis)

A mixture of this compound (1.0 mmol), the corresponding phenol (1.1 mmol), and a base (1.5 mmol) in the specified solvent (15 mL) was stirred at the indicated temperature. After the reaction was complete, the solvent was removed under reduced pressure. The residue was partitioned between water and an organic solvent. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Thiol Derivatives

To a solution of this compound (1.0 mmol) and the respective thiol (1.1 mmol) in the designated solvent (10 mL), a base (1.2 mmol) was added portion-wise at 0 °C. The reaction mixture was then stirred at room temperature for the specified time. After completion, the reaction was diluted with water and the product was extracted with an organic solvent. The organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting product was purified by column chromatography.

Signaling Pathways and Logical Relationships

The modification of this compound can be part of a larger synthetic strategy in drug discovery, where the introduced functional groups are designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a synthesized isoxazole derivative acts as a kinase inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression promotes Isoxazole_Derivative Synthesized Isoxazole Derivative Isoxazole_Derivative->Kinase_B inhibits

Caption: Hypothetical signaling pathway inhibited by a synthesized isoxazole derivative.

Case Study: Superior Anti-Cancer Efficacy of a Novel 3-Phenylisoxazole Derivative in a Prostate Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Compound 17, Vorinostat, and Docetaxel

In the landscape of oncology drug discovery, the quest for potent and selective therapeutic agents remains a paramount objective. This guide presents a case study on the successful application of a novel 3-(4-(bromomethyl)phenyl)isoxazole derivative, herein referred to as Compound 17, in a prostate cancer biological model. Compound 17, a potent and selective Histone Deacetylase 1 (HDAC1) inhibitor, has demonstrated significant anti-proliferative activity in prostate cancer cells.[1][2] This report provides a comparative analysis of Compound 17 against two alternative therapies: Vorinostat (SAHA), a pan-HDAC inhibitor, and Docetaxel, a standard-of-care chemotherapy agent for prostate cancer.

Performance Comparison

The anti-proliferative efficacy of Compound 17, Vorinostat, and Docetaxel was evaluated in the human prostate cancer cell line, PC3. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundTarget/Mechanism of ActionCell LineIC50
Compound 17 HDAC1 Inhibitor PC3 5.82 µM [1][2]
Vorinostat (SAHA)Pan-HDAC InhibitorPC3~2.5 - 6.6 µM
DocetaxelMicrotubule StabilizerPC3~3.72 - 7.21 nM

Note: The IC50 values for Vorinostat and Docetaxel are presented as a range based on multiple studies to reflect experimental variability.

Compound 17 exhibits potent anti-proliferative activity against PC3 prostate cancer cells, with an IC50 value of 5.82 µM.[1][2] While Docetaxel, a microtubule-targeting agent, demonstrates significantly higher potency in the nanomolar range, Compound 17's efficacy as a selective HDAC1 inhibitor highlights a distinct and targeted therapeutic approach.[1][2] Vorinostat, a broader-acting HDAC inhibitor, shows a comparable IC50 range to Compound 17 in PC3 cells.

Mechanism of Action: HDAC1 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes.

Compound 17, as a selective HDAC1 inhibitor, reverses this process. By inhibiting HDAC1, it leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes like p21, which plays a pivotal role in cell cycle arrest. The upregulation of p21 inhibits the activity of cyclin-dependent kinases (CDKs), leading to a halt in the cell cycle, primarily at the G1/S or G2/M phase, and subsequently inducing apoptosis (programmed cell death).

The signaling pathway below illustrates the mechanism of action of Compound 17 in inducing cell cycle arrest and apoptosis in prostate cancer cells.

HDAC1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC1 HDAC1 Histones Histones (acetylated) HDAC1->Histones Deacetylation DNA DNA Histones->DNA Chromatin Condensation p21_gene p21 Gene p21_mRNA p21 mRNA p21_gene->p21_mRNA Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation CDK Cyclin/CDK Complex p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to Compound17 Compound 17 (Isoxazole Derivative) Compound17->HDAC1 Inhibition

Mechanism of Action of Compound 17

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Compound 17, Vorinostat, and Docetaxel on PC3 prostate cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Procedure:

  • Cell Seeding: PC3 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of Compound 17, Vorinostat, or Docetaxel for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A 1. Seed PC3 cells in 96-well plate B 2. Treat with compounds for 48-72h A->B C 3. Add MTT solution and incubate for 4h B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

MTT Assay Experimental Workflow
Western Blot Analysis for Protein Expression

Objective: To assess the effect of Compound 17 on the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as acetylated histones, p21, and cleaved caspases.

Procedure:

  • Cell Lysis: PC3 cells are treated with Compound 17 at various concentrations for a specified time. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-acetyl-histone H3, anti-p21, anti-cleaved caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

HDAC Activity Assay

Objective: To measure the inhibitory effect of Compound 17 on HDAC1 activity.

Principle: A fluorometric assay is used to measure HDAC activity. The assay utilizes an acetylated substrate that is deacetylated by HDAC enzymes. A developer is then added that specifically recognizes the deacetylated substrate and releases a fluorophore, which can be measured.

Procedure:

  • Reaction Setup: The reaction is set up in a 96-well plate containing recombinant human HDAC1 enzyme, the fluorogenic HDAC substrate, and various concentrations of Compound 17. A positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (no inhibitor) are included.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the HDAC enzyme to deacetylate the substrate.

  • Development: The developer solution is added to each well, and the plate is incubated at room temperature for 15-30 minutes.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: The percentage of HDAC inhibition is calculated for each concentration of Compound 17 relative to the negative control.

Conclusion

The 3-phenylisoxazole derivative, Compound 17, demonstrates a promising profile as a selective HDAC1 inhibitor for the treatment of prostate cancer. Its potent anti-proliferative activity in PC3 cells, coupled with a well-defined mechanism of action involving the upregulation of the tumor suppressor p21, positions it as a valuable lead compound for further preclinical and clinical development. The comparative data presented in this guide highlights the potential of Compound 17 as a targeted therapy that may offer advantages over broader-acting agents. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate the therapeutic potential of this and similar isoxazole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-(4-(Bromomethyl)phenyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(4-(Bromomethyl)phenyl)isoxazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Audience: This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling and disposal. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Harmful if swallowedH302Ingestion of this substance can cause significant health issues.[1]
Causes skin irritationH315Direct contact with skin can lead to irritation.[1]
Causes serious eye irritationH319Contact with eyes can result in serious damage.[1]
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.[1]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is also recommended.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[4]

  • Cleanup:

    • For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[2][3]

    • For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and place into a suitable disposal container.[5]

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated containers is crucial. The following procedure must be followed:

  • Waste Identification: All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be classified as hazardous waste.

  • Waste Segregation and Collection:

    • Collect waste in a designated, suitable, and closed container that is properly labeled with the chemical name and hazard warnings.[4]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Engage a Licensed Professional: The disposal of this material must be handled by a licensed professional waste disposal service.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the licensed disposal company used.

Emergency Procedures

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Handling & Storage cluster_2 Disposal Process Start Unused Product or Contaminated Material Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in a Designated Hazardous Waste Accumulation Area Segregate->Store PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact Transport Arrange for Professional Waste Pickup and Transportation Contact->Transport Dispose Dispose of Contents/ Container to an Approved Waste Disposal Plant Transport->Dispose

Caption: Disposal workflow for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 3-(4-(Bromomethyl)phenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-(4-(Bromomethyl)phenyl)isoxazole, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.

Core Safety Principles: All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1] A readily accessible eyewash station and safety shower are imperative.[2] It is strictly forbidden to work alone during high-risk procedures with this hazardous compound.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is non-negotiable when handling this compound and similar brominated organic compounds. The following table summarizes the required PPE, categorized by the level of protection.

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye/Face ANSI-approved safety goggles with side shields.[1]Full-face shield worn over safety goggles.[1]Protects against chemical splashes, airborne particles, and potential projectiles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or fluorinated rubber).[2] Inspect for pinholes before use.[3]Double-gloving with appropriate material; consult glove compatibility charts.[1]Prevents direct skin contact with the chemical, which can cause severe burns and irritation.[4][5]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[1][2]Flame-resistant lab coat, especially if flammable solvents are in use.[1]Protects skin from accidental spills and splashes.
Respiratory Not generally required when working in a properly functioning chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[5]Provides protection from inhaling hazardous vapors or dust, particularly in case of a spill or ventilation failure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risks.

  • Preparation: Before commencing any work, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.[6] Don all required PPE as detailed in the table above.[1]

  • Weighing and Transfer:

    • To prevent the generation of dust, handle the solid compound with care.[6]

    • Use a spatula for all transfers.[6]

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1]

  • Post-Handling:

    • Decontaminate all glassware and work surfaces after use.[1]

    • Properly remove PPE, avoiding contact with the outer surfaces of gloves.[1]

    • Thoroughly wash hands with soap and water after handling the chemical and before leaving the laboratory.[6]

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[4]

Disposal Plan: Managing Hazardous Waste

Chemical waste containing this compound is classified as hazardous and requires specialized disposal procedures.

  • Waste Segregation:

    • Solid Waste: All contaminated materials, including unused solid compound, filter paper, and gloves, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic solids.[1][6]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[6]

  • Disposal Method:

    • All waste must be disposed of through a licensed hazardous waste disposal service.[6]

    • The primary disposal method for brominated organic compounds is typically high-temperature incineration at a permitted facility.[6]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Experimental Workflow

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Function prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_solution Prepare Solution (if applicable) handle_transfer->handle_solution post_decontaminate Decontaminate Glassware & Surfaces handle_solution->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate_solid Segregate Solid Waste (Halogenated) disp_segregate_liquid Segregate Liquid Waste (Halogenated) disp_licensed Dispose via Licensed Service disp_segregate_solid->disp_licensed disp_segregate_liquid->disp_licensed

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.